Technical Documentation Center

rac Hydroxy Tizanidine Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: rac Hydroxy Tizanidine Hydrochloride
  • CAS: 1794829-08-5

Core Science & Biosynthesis

Foundational

Pharmacological Activity of Tizanidine Hydroxy Metabolites: A Technical Guide

The following technical guide provides an in-depth pharmacological analysis of Tizanidine and its hydroxy/oxidized metabolites. This document is structured for researchers and drug development professionals, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological analysis of Tizanidine and its hydroxy/oxidized metabolites. This document is structured for researchers and drug development professionals, focusing on the structural basis of activity, metabolic pathways, and experimental validation of metabolite potency.

Executive Summary

Tizanidine (5-chloro-4-(2-imidazolin-2-ylamino)-2,1,3-benzothiadiazole) is a centrally acting


-adrenergic agonist and imidazoline receptor ligand.[1][2] Its metabolism, primarily mediated by CYP1A2 , yields structurally distinct metabolites, most notably the imidazoline-ring oxidized (hydroxy)  and guanidine  derivatives.

Core Pharmacological Determination: Current pharmacological consensus and regulatory data indicate that the hydroxy/oxidized metabolites of tizanidine (specifically Metabolites M3 and M4) are pharmacologically inactive or possess negligible affinity for


-adrenergic receptors compared to the parent compound. The clinical toxicity of tizanidine is driven exclusively by the accumulation of the parent drug, particularly during CYP1A2 inhibition, rather than by active metabolite burden.

Molecular Pharmacology & Structure-Activity Relationship (SAR)[3]

To understand why the metabolites are inactive, one must analyze the pharmacophore of the parent molecule. Tizanidine derives its potency from the integrity of the 2-amino-imidazoline ring system, which mimics the endogenous catecholamine structure required for receptor binding.

The Parent: Tizanidine[2][4][5][6][7][8][9][10]
  • Mechanism: Agonist at

    
    -adrenergic receptors (spinal/supraspinal) and I3-imidazoline binding sites.
    
  • Affinity: Tizanidine exhibits ~20-fold higher affinity for imidazoline receptors than for

    
    -adrenergic receptors, a trait that distinguishes it from clonidine.[3][4][5]
    
  • Key Structural Feature: The basic imidazoline ring (pKa ~7.4) is essential for ionic interaction with the aspartate residue in the receptor's transmembrane domain.

The Metabolites: Structural Degradation

Metabolism by CYP1A2 attacks the imidazoline ring, destroying the pharmacophore.

Metabolite CodeChemical NameStructural ModificationPharmacological Status
Parent TizanidineIntact 2-amino-imidazoline ringActive (

/ Imidazoline Agonist)
Metabolite 3 (M3) Hydroxy-tizanidine / ImidazolinoneOxidation of imidazoline ring C4/C5 to a lactam (ketone/hydroxy tautomer)Inactive (Loss of basicity & steric fit)
Metabolite 4 (M4) Guanidine derivativeCleavage of imidazoline ringInactive (Loss of cyclic constraint)

SAR Analysis:

  • M3 (Imidazolinone/Hydroxy): The introduction of a carbonyl/hydroxyl group on the imidazoline ring creates a lactam structure. This drastically reduces the basicity of the nitrogen atoms, preventing the critical protonation required for receptor binding. Furthermore, the planar lactam disrupts the steric fit within the hydrophobic pocket of the

    
    -receptor.
    
  • M4 (Guanidine): The rupture of the ring removes the conformational constraint. While guanidines are basic, the loss of the specific spatial arrangement provided by the imidazoline ring results in a complete loss of affinity for the I3 and

    
     sites.
    

Metabolic Pathway Visualization[11]

The following diagram illustrates the CYP1A2-mediated biotransformation of Tizanidine into its major inactive metabolites.

TizanidineMetabolism cluster_excretion Excretion Route Tiz Tizanidine (Parent Drug) Active Alpha-2 Agonist CYP CYP1A2 (Hepatic) Tiz->CYP M3 Metabolite M3 (Imidazolinone/Hydroxy) Inactive CYP->M3 Ring Oxidation (Hydroxylation) M4 Metabolite M4 (Guanidine) Inactive CYP->M4 Ring Cleavage (Hydrolysis) Renal Renal Excretion (60-70%) M3->Renal M4->Renal

Caption: Primary metabolic pathway of Tizanidine mediated by CYP1A2, leading to the formation of pharmacologically inactive oxidized (M3) and cleaved (M4) metabolites.

Experimental Protocols for Validation

For researchers needing to empirically verify the inactivity of these metabolites (e.g., for new derivative development or safety filings), the following workflows are recommended.

Synthesis & Isolation of Metabolites

Since M3 and M4 are not always commercially available as standards, they must often be synthesized or isolated.

Protocol: Oxidative Synthesis of M3 (Imidazolinone)

  • Starting Material: Tizanidine free base.

  • Reagent: Potassium permanganate (

    
    ) or mild oxidation with Ruthenium tetroxide (
    
    
    
    ) in biphasic solvent (CCl4/Water).
  • Reaction: Stir at room temperature for 2-4 hours. The oxidation targets the benzylic-like carbons of the imidazoline ring.

  • Purification: Flash column chromatography (Silica gel; Mobile phase: CHCl3:MeOH 9:1).

  • Validation: Verify structure via

    
    -NMR (Loss of methylene protons on imidazoline ring) and LC-MS (M+16 mass shift).
    
In Vitro Binding Assay (Radioligand Displacement)

To confirm the lack of affinity (


) for 

-adrenergic receptors.

Materials:

  • Receptor Source: Rat cerebral cortex membranes or CHO cells expressing human

    
    -AR.
    
  • Radioligand:

    
    -Clonidine (Agonist) or 
    
    
    
    -RX821002 (Antagonist).
  • Test Compounds: Tizanidine (Control), M3, M4.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold Tris-sucrose buffer; centrifuge at 1,000 x g (discard pellet), then 40,000 x g to pellet membranes. Resuspend in binding buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Mix 100

      
      L membrane suspension.
      
    • Add 50

      
      L 
      
      
      
      -Ligand (~1-2 nM final).
    • Add 50

      
      L Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Displacement vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: Tizanidine

      
       nM. Metabolites M3/M4 
      
      
      
      nM (Inactive).

Clinical & Toxicological Implications

The pharmacological inactivity of tizanidine metabolites shifts the safety focus entirely to the pharmacokinetics of the parent drug.

The CYP1A2 Interaction Risk

Because the metabolites are inactive, "metabolic shunting" (where blocking one pathway forces the drug down another) is not the risk. The risk is bioaccumulation of the parent .

  • Inhibitors: Ciprofloxacin (strong CYP1A2 inhibitor) or Fluvoxamine can increase Tizanidine plasma AUC by 10-fold to 33-fold .

  • Consequence: Since M3/M4 are inactive, they do not buffer the effect. The patient experiences massive hypotension and sedation due to the parent drug.

Renal Impairment
  • Metabolites M3 and M4 are renally excreted.

  • In severe renal failure, these metabolites accumulate.

  • Clinical Pearl: Even though they accumulate, their lack of affinity means they do not contribute to the extended duration of action seen in renal patients. The prolonged effect in renal failure is due to the reduced clearance of the parent drug (which is also partly renally cleared) and potential re-conversion or enterohepatic recirculation, not metabolite activity.

References

  • FDA Center for Drug Evaluation and Research. (2002). Clinical Pharmacology and Biopharmaceutics Review: Zanaflex (Tizanidine Hydrochloride). Application No. 20-397/S-015. Link

  • Granfors, M. T., Backman, J. T., & Neuvonen, P. J. (2004). Ciprofloxacin greatly increases concentrations and hypotensive effect of tizanidine by inhibiting its cytochrome P450 1A2-mediated presystemic metabolism. Clinical Pharmacology & Therapeutics, 76(6), 598-606. Link

  • Koch, P., Hurni, H. R., & Moser, H. (1989). Tizanidine: A review of its pharmacology, clinical efficacy and tolerability in the management of spasticity associated with cerebral and spinal disorders. Drugs, 37(1), 435-452.
  • Muramatsu, I., & Kigoshi, S. (1992).[5] Tizanidine may discriminate between imidazoline-receptors and alpha 2-adrenoceptors.[2][3][4][5] Japanese Journal of Pharmacology, 59(4), 457-459.[5] Link

  • Shellenberger, M. K., Groves, L., & Shah, J. (1999). A controlled pharmacokinetic evaluation of tizanidine and baclofen at steady state. Drug Metabolism and Disposition, 27(2), 201-204. Link

Sources

Exploratory

metabolic pathway of Tizanidine via CYP1A2 oxidation

An In-Depth Technical Guide to the Metabolic Pathway of Tizanidine via CYP1A2 Oxidation Executive Summary Tizanidine, a centrally acting α2-adrenergic agonist, is a widely prescribed muscle relaxant for managing spastici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Pathway of Tizanidine via CYP1A2 Oxidation

Executive Summary

Tizanidine, a centrally acting α2-adrenergic agonist, is a widely prescribed muscle relaxant for managing spasticity. Its clinical efficacy and safety profile are intrinsically linked to its extensive hepatic metabolism, a process overwhelmingly dominated by the Cytochrome P450 1A2 (CYP1A2) enzyme. This technical guide provides a comprehensive exploration of this metabolic pathway, intended for researchers, scientists, and drug development professionals. We will dissect the mechanism of CYP1A2-mediated oxidation, present field-proven experimental protocols for its elucidation, and discuss the profound clinical and pharmacological implications of this metabolic route. The central thesis is that a thorough understanding of the Tizanidine-CYP1A2 interaction is not merely academic but is paramount for predicting drug-drug interactions, ensuring patient safety, and guiding future drug development.

Introduction: Tizanidine and the Gatekeeper Enzyme, CYP1A2

1.1 Tizanidine: A Clinically-Relevant Muscle Relaxant

Tizanidine is indicated for the management of spasticity associated with conditions like multiple sclerosis and spinal cord injury.[1][2] It functions as a central α2-adrenergic agonist, reducing spasticity by increasing presynaptic inhibition of motor neurons.[3] Following oral administration, tizanidine is characterized by rapid absorption but low bioavailability (approximately 21-40%), a direct consequence of extensive first-pass metabolism in the liver.[4][5] Less than 3% of a dose is excreted unchanged in the urine, underscoring the critical role of its metabolic clearance.[4] The drug's relatively short half-life of about 2.5 hours necessitates frequent dosing, a factor also dictated by its rapid metabolic turnover.[3][6]

1.2 Cytochrome P450 1A2 (CYP1A2): The Key Xenobiotic Metabolizer

The Cytochrome P450 superfamily represents the most important group of enzymes involved in the metabolism of drugs and other xenobiotics.[7] Specifically, CYP1A2, which constitutes about 13-15% of the total hepatic CYP content, is a key player in the biotransformation of numerous clinical drugs and procarcinogens.[8] Localized in the endoplasmic reticulum of hepatocytes, CYP1A2 metabolizes substrates through oxidative reactions.[7] Its expression can be induced by factors like polycyclic aromatic hydrocarbons found in cigarette smoke and inhibited by various medications.[8][9] As we will explore, tizanidine is a sensitive substrate for this enzyme, making its metabolism a classic model for studying CYP1A2 activity.[9]

The Core Pathway: CYP1A2-Mediated Oxidation of Tizanidine

The primary route of tizanidine metabolism is the oxidation of its imidazoline ring, a reaction catalyzed almost exclusively by CYP1A2.[4][10] This biotransformation converts the active parent drug into multiple, largely inactive metabolites, which are then renally excreted.[1][3] While several metabolites have been detected in urine, the principal pathway involves hydroxylation and subsequent oxidation.[4][10]

The causality for this specificity lies in the structural complementarity between tizanidine and the active site of the CYP1A2 enzyme. The enzyme's active site accommodates the planar structure of tizanidine, facilitating the oxidative attack on the electron-rich imidazoline moiety.

Tizanidine_Metabolism cluster_process Metabolic Clearance Tizanidine Tizanidine (Active Drug) CYP1A2 CYP1A2 Enzyme (Hepatic Microsomes) Tizanidine->CYP1A2 Primary Substrate Metabolites Inactive Metabolites (e.g., Imidazoline Ring Oxidation Products) CYP1A2->Metabolites Oxidation Excretion Renal Excretion Metabolites->Excretion

Caption: CYP1A2-mediated metabolic pathway of Tizanidine.

Pharmacokinetic Profile: A Consequence of CYP1A2 Activity

The pharmacokinetic parameters of tizanidine are directly governed by the efficiency of its CYP1A2-mediated clearance. The extensive first-pass metabolism results in its low oral bioavailability.

ParameterValueSignificance & Relation to CYP1A2Reference
Oral Bioavailability~21%Low due to extensive first-pass metabolism primarily by CYP1A2.[4]
Half-Life (t½)~2.5 hoursShort half-life reflects rapid hepatic clearance by CYP1A2.[3]
Volume of Distribution2.4 L/kgIndicates extensive tissue distribution.[1]
Protein Binding~30%Low protein binding means a larger fraction is available for metabolism.[1][3]
Primary MetabolismHepatic>95% of a dose is metabolized.[2]
Primary EnzymeCYP1A2 Overwhelmingly responsible for metabolic clearance.[4][11][12]
ExcretionRenal (60%)Primarily as inactive metabolites.[3]

Experimental Elucidation of the Pathway: Methodologies & Protocols

Protocol 1: General Metabolism in Human Liver Microsomes (HLM)

This initial step confirms that metabolism is enzyme-driven and occurs in the relevant human liver subcellular fraction.

  • Causality & Rationale: HLMs contain the full complement of Phase I (including all CYP) and Phase II enzymes located in the endoplasmic reticulum. By demonstrating NADPH-dependent depletion of tizanidine, we establish that the metabolism is reliant on the CYP system's redox partner.

  • Step-by-Step Methodology:

    • Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled HLM (e.g., 0.5 mg/mL final concentration) with a phosphate buffer (pH 7.4).

    • Add Substrate: Spike the mixture with tizanidine to a clinically relevant concentration (e.g., 80 nM).[4][11]

    • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate Reaction: Start the reaction by adding an NADPH-regenerating system. A control incubation without NADPH is run in parallel to confirm dependency.

    • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).

    • Quench Reaction: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Sample Processing: Centrifuge the samples to precipitate proteins.

    • Analysis: Analyze the supernatant for the remaining concentration of tizanidine using a validated LC-MS/MS method.[13][14]

Protocol 2: Reaction Phenotyping with Recombinant Human CYPs

This experiment pinpoints the specific CYP isoform(s) responsible.

  • Causality & Rationale: Using commercially available recombinant CYPs (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) expressed in a system like baculovirus-infected insect cells allows for the isolation of each enzyme's activity. A significant depletion of tizanidine only in the presence of recombinant CYP1A2 provides strong evidence of its primary role.

  • Step-by-Step Methodology:

    • Prepare Individual Incubations: For each major CYP isoform, prepare a separate incubation mixture containing the specific recombinant enzyme, a buffer, and the NADPH-regenerating system.

    • Add Substrate: Add tizanidine to each incubation.

    • Incubation: Incubate all samples at 37°C for a fixed time (e.g., 45 minutes).[4]

    • Quench and Process: Follow the same quenching and processing steps as in the HLM protocol.

    • Analysis and Comparison: Analyze the samples and compare the percentage of tizanidine metabolized by each recombinant enzyme. Studies show substantial metabolism (e.g., 35% in 45 minutes) by CYP1A2, with minimal to no metabolism by other isoforms.[4][11]

Protocol 3: Chemical Inhibition Studies

This protocol validates the findings from recombinant enzymes using a different approach within the more complex HLM matrix.

  • Causality & Rationale: By using chemical inhibitors that are highly selective for specific CYP isoforms, we can probe their contribution to tizanidine metabolism in HLM. A significant reduction in tizanidine metabolism in the presence of a selective CYP1A2 inhibitor (like furafylline or fluvoxamine) confirms the enzyme's role.[4]

  • Step-by-Step Methodology:

    • Prepare HLM Incubations: Prepare multiple HLM incubation mixtures as described in Protocol 1.

    • Add Inhibitors: To each tube (except the control), add a specific CYP inhibitor (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, etc.) and pre-incubate.

    • Initiate Reaction: Add tizanidine and the NADPH system to start the reaction.

    • Incubation, Quenching, and Analysis: Follow the standard procedure for incubation time, quenching, and analysis.

    • Data Interpretation: A strong inhibition of tizanidine metabolism by fluvoxamine and furafylline, with no substantial effect from inhibitors of other CYP isoforms, provides conclusive evidence.[4][11]

Experimental_Workflow cluster_1 Protocol 1: General Metabolism cluster_2 Protocol 2: Phenotyping cluster_3 Protocol 3: Chemical Inhibition P1_HLM Incubate Tizanidine with Human Liver Microsomes (HLM) + NADPH P1_Result Result: NADPH-dependent metabolism confirmed P1_HLM->P1_Result P2_Rec Incubate Tizanidine with individual recombinant CYPs (1A2, 2D6, 3A4, etc.) P1_Result->P2_Rec Conclusion Convergent Conclusion: Tizanidine is a CYP1A2 Substrate P1_Result->Conclusion P2_Result Result: Metabolism occurs primarily with rCYP1A2 P2_Rec->P2_Result P3_Inhib Incubate Tizanidine + HLM with selective CYP inhibitors (Fluvoxamine, etc.) P2_Result->P3_Inhib P2_Result->Conclusion P3_Result Result: Metabolism blocked only by CYP1A2 inhibitors P3_Inhib->P3_Result P3_Result->Conclusion DDI_Mechanism Tizanidine Tizanidine CYP1A2 CYP1A2 Tizanidine->CYP1A2 Metabolism ADR Increased Adverse Drug Reactions (Hypotension, Sedation) Tizanidine->ADR Accumulation leads to Metabolites Inactive Metabolites CYP1A2->Metabolites Inhibitor CYP1A2 Inhibitor (e.g., Ciprofloxacin) Inhibitor->CYP1A2 Blocks

Sources

Foundational

rac-Hydroxy Tizanidine vs Tizanidine Hydrochloride molecular weight comparison

Topic: rac-Hydroxy Tizanidine vs. Tizanidine Hydrochloride: Molecular Weight Comparison & Analytical Implications Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Prof...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: rac-Hydroxy Tizanidine vs. Tizanidine Hydrochloride: Molecular Weight Comparison & Analytical Implications Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In the high-precision landscape of pharmaceutical development, the distinction between an Active Pharmaceutical Ingredient (API) salt form and its metabolic derivatives is not merely nominal—it is stoichiometric. This guide provides a definitive technical comparison between Tizanidine Hydrochloride (the clinical API) and rac-Hydroxy Tizanidine (a primary metabolite and impurity standard).

We analyze the molecular weight (MW) differentials that govern quantitative accuracy in LC-MS/MS assays, explore the CYP1A2-mediated biotransformation pathways, and provide self-validating protocols for handling these compounds in the laboratory.

Molecular Identity & Physicochemical Properties[1][2]

The fundamental difference between these two entities lies in two chemical modifications: salification (hydrochloride addition) and metabolic oxidation (hydroxylation).

1.1 The Comparative Matrix

The following table synthesizes the core physicochemical data required for accurate stoichiometric calculations.

PropertyTizanidine Hydrochloride (API)rac-Hydroxy Tizanidine (Metabolite)
Role Clinical Drug Substance (Salt Form)Metabolite / Impurity Standard
Chemical Structure 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride5-chloro-N-(4-hydroxy-4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine
Molecular Formula C

H

ClN

S[1][2][3] · HCl
C

H

ClN

OS (Free Base)
Molecular Weight 290.17 g/mol 269.71 g/mol (Free Base)
Mass Shift (

)
Reference-20.46 Da (vs Tizanidine HCl)+16.00 Da (vs Tizanidine Free Base)
CAS Number 64461-82-1125292-31-1
Solubility Profile Water soluble (decreases as pH increases)Polar, higher water solubility than parent free base

Critical Note on Nomenclature: The prefix "rac" indicates a racemic mixture. Hydroxylation at the 4-position of the imidazoline ring creates a chiral center. Synthetic standards are typically supplied as the racemate, whereas biological metabolism may favor a specific enantiomer.

The Stoichiometric Impact in Quantitative Analysis

When transitioning from clinical dosing (using the salt) to bioanalytical quantification (detecting the free base or metabolite), researchers often commit calculation errors by failing to account for the hydrochloride counterion.

2.1 The Salt Correction Factor

To prepare a stock solution of Tizanidine Free Base using Tizanidine Hydrochloride, one must apply a gravimetric correction factor (


):


Implication: You must weigh 1.144 mg of Tizanidine HCl to obtain 1.0 mg of active Tizanidine.

2.2 Mass Spectrometry Targets (LC-MS/MS)

In positive electrospray ionization (ESI+), the instruments detect the protonated molecular ion


.
  • Tizanidine (Parent): Detects as

    
    254.1  (derived from Free Base 253.71 + H
    
    
    
    ). The HCl is dissociated and does not contribute to the precursor ion mass.
  • Hydroxy Tizanidine (Metabolite): Detects as

    
    270.1  (derived from Metabolite Free Base 269.71 + H
    
    
    
    ).

Diagnostic Rule: A mass shift of +16 Da in the chromatogram is the definitive signature of oxidative metabolism (Phase I).

Metabolic Pathways & Biotransformation[5][6][7]

Tizanidine undergoes extensive first-pass metabolism, primarily mediated by Cytochrome P450 1A2 (CYP1A2) .[4][5][6][7] Understanding this pathway is crucial for drug-drug interaction (DDI) studies, particularly with CYP1A2 inhibitors like ciprofloxacin or fluvoxamine.

3.1 Pathway Visualization

The diagram below illustrates the oxidative conversion of Tizanidine to its hydroxylated forms.

TizanidineMetabolism cluster_legend Legend Tiz Tizanidine (Free Base) MW: 253.71 CYP CYP1A2 (Liver Microsomes) Tiz->CYP Oxidation (+O) Hydroxy rac-Hydroxy Tizanidine (Metabolite) MW: 269.71 CYP->Hydroxy Hydroxylation (Imidazoline Ring) Renal Renal Excretion (Inactive) Hydroxy->Renal Clearance key Blue: Parent Drug | Green: Metabolite | Yellow: Enzyme

Figure 1: CYP1A2-mediated oxidation pathway converting Tizanidine to rac-Hydroxy Tizanidine.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize self-validating checks.

Protocol A: Preparation of Accurate Calibration Standards

Objective: Prepare a 1.0 mg/mL (free base equivalent) stock solution of Tizanidine from the Hydrochloride salt.

  • Calculate Mass Requirement:

    • Target Concentration:

      
       in 
      
      
      
      volumetric flask.
    • Target Mass (Free Base):

      
      .
      
    • Required Salt Mass:

      
      .
      
  • Weighing: Weigh exactly

    
     of Tizanidine HCl.
    
  • Solubilization: Dissolve in

    
     of Methanol (MeOH). Sonicate for 5 minutes.
    
    • Why: Tizanidine HCl is soluble in methanol; this ensures complete dissolution before final volume adjustment.

  • Dilution: Bring to volume (

    
    ) with MeOH.
    
  • Validation Check: Measure absorbance at

    
     (approx. 310 nm). If using a validated extinction coefficient, the reading must fall within 
    
    
    
    of predicted value.
Protocol B: LC-MS/MS Differentiation Workflow

Objective: Separate and identify Parent vs. Metabolite in plasma samples.

  • Mobile Phase Prep:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Column Selection: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Why: The polar hydroxyl group on the metabolite makes it elute earlier (lower retention time) than the parent Tizanidine on a C18 column.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-5 min: 5%

      
       95% B (Linear gradient).
      
  • Detection (MRM Mode):

    • Tizanidine:

      
       (Quantifier).
      
    • Hydroxy Tizanidine:

      
       (Quantifier).
      
    • Note: The common fragment (m/z 44) corresponds to the imidazoline ring cleavage, preserved in both structures.

Implications for Drug Development

5.1 Safety Testing & MIST Guidelines

The "Metabolites in Safety Testing" (MIST) guidelines require unique human metabolites to be evaluated for toxicity. Since rac-Hydroxy Tizanidine involves the creation of a chiral center, researchers must verify if the biological metabolite is a single enantiomer or a racemate. Using rac-Hydroxy Tizanidine as a standard covers both possibilities during initial screening.

5.2 Drug-Drug Interactions (DDI)

Because Tizanidine is a sensitive CYP1A2 substrate, the ratio of [Hydroxy Tizanidine] / [Tizanidine] in plasma serves as a potent biomarker for CYP1A2 activity in vivo.

  • Low Ratio: Indicates CYP1A2 inhibition (risk of hypotension/sedation).

  • High Ratio: Indicates CYP1A2 induction (risk of therapeutic failure).

References

  • PubChem. (n.d.). Tizanidine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Granfors, M. T., et al. (2004). Ciprofloxacin greatly increases concentrations and hypotensive effect of tizanidine by inhibiting its cytochrome P450 1A2-mediated presystemic metabolism. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • FDA Access Data. (2002).[1] Zanaflex (Tizanidine Hydrochloride) Labeling Information. U.S. Food and Drug Administration.[5] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Bioanalysis and Metabolite Identification of Tizanidine in Human Plasma

Topic: Identification of Tizanidine Metabolites in Human Plasma Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals. Executive Summary Tizan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification of Tizanidine Metabolites in Human Plasma Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals.

Executive Summary

Tizanidine is a centrally acting


-adrenergic agonist primarily used for the management of spasticity.[1][2][3][4][5] Its pharmacokinetic profile is characterized by rapid absorption, extensive first-pass metabolism (bioavailability ~40%), and a short half-life (~2.5 hours). The metabolic clearance is predominantly driven by CYP1A2 , making the drug highly susceptible to drug-drug interactions (DDIs) with potent CYP1A2 inhibitors (e.g., ciprofloxacin, fluvoxamine).

This guide details the technical workflow for identifying Tizanidine and its major metabolites (M3, M4, M5) in human plasma. It synthesizes high-resolution mass spectrometry (HRMS) protocols with mechanistic insights into the biotransformation pathways, providing a robust framework for bioanalytical method development and MIST (Metabolites in Safety Testing) compliance.

The Metabolic Landscape: Pathways & Mechanisms

Biotransformation Overview

Tizanidine (C


H

ClN

S) undergoes extensive oxidative metabolism.[2] The imidazoline ring is the primary site of metabolic attack, leading to oxidation and subsequent ring-opening.[2] The benzothiadiazole core remains largely intact during the initial phase I metabolism.
  • Primary Enzyme: Cytochrome P450 1A2 (CYP1A2).[2]

  • Clinical Relevance: Genetic polymorphisms in CYP1A2 or co-administration with inhibitors can alter the ratio of Parent-to-Metabolite significantly.

  • Major Metabolites:

    • Metabolite M3 (DS-200-717): Imidazoline ring oxidation (Hydroxy-tizanidine).

    • Metabolite M4 (DS-201-341): Imidazoline ring opening (Guanidino-benzothiadiazole).

    • Metabolite M5: Dehydrogenation (Dehydro-tizanidine).[6]

Pathway Visualization

The following diagram illustrates the oxidative cascade mediated by CYP1A2.

Tizanidine_Metabolism Parent Tizanidine (Parent) m/z 254.02 CYP1A2 CYP1A2 (Oxidation) Parent->CYP1A2 M3 Metabolite M3 (Hydroxy-Tizanidine) m/z 270.02 (+16 Da) CYP1A2->M3 Hydroxylation M5 Metabolite M5 (Dehydro-Tizanidine) m/z 252.01 (-2 Da) CYP1A2->M5 Dehydrogenation M4 Metabolite M4 (Guanidino-Benzothiadiazole) m/z 228.00 (-26 Da) M3->M4 Ring Opening (Hydrolysis/Degradation)

Figure 1: Proposed metabolic pathway of Tizanidine in human plasma. The primary biotransformation involves oxidation of the imidazoline moiety.[2]

Analytical Strategy: LC-HRMS Methodology

To accurately identify metabolites, High-Resolution Mass Spectrometry (Q-TOF or Orbitrap) is required to distinguish isobaric interferences and determine elemental compositions.

Chromatographic Conditions

Tizanidine is a basic compound (pKa ~7.4). Retention and peak shape are heavily dependent on pH control.

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18 or Acquity UPLC BEH C18), 1.7 µm or 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 - 4.0 with Formic Acid).

    • Reasoning: Ammonium formate acts as a buffer to prevent pH shifts; acidic pH ensures the basic nitrogen atoms are protonated, improving solubility and ionization efficiency.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 90% B over 8-10 minutes.

    • Note: A shallow gradient is necessary to separate the polar metabolites (M3, M4) which elute earlier than the parent drug.

Mass Spectrometry Settings
  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[7]

  • Scan Mode: Full Scan MS (m/z 100–600) followed by data-dependent MS/MS (ddMS2).

  • Source Parameters:

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 300°C

    • Sheath Gas: 40 arb units (High flow required for efficient desolvation).

Sample Preparation Protocol

Due to the low therapeutic concentration of Tizanidine (Cmax ~2-15 ng/mL) and the polarity of its metabolites, Liquid-Liquid Extraction (LLE) under alkaline conditions is superior to protein precipitation (PPT) for minimizing matrix effects.

Step-by-Step LLE Workflow
  • Aliquot: Transfer 200 µL of human plasma into a clean glass tube.

  • Internal Standard (IS): Add 20 µL of deuterated IS (Tizanidine-d4) working solution. Vortex for 10 seconds.

  • Alkalinization: Add 100 µL of 0.1 M NaOH or saturated Sodium Carbonate.

    • Causality: This step renders Tizanidine (and basic metabolites) uncharged (free base form), driving them into the organic layer.

  • Extraction: Add 2.0 mL of Ethyl Acetate or Diethyl Ether .

    • Selection: Ethyl acetate provides a good balance of recovery for both the parent and the slightly more polar M3 metabolite.

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (90:10 A:B). Vortex and transfer to an autosampler vial.

Structural Elucidation of Metabolites

The identification relies on accurate mass measurement (mass error < 5 ppm) and characteristic fragmentation patterns.

Diagnostic Fragmentation (MS/MS)

The Tizanidine parent ion (m/z 254) typically yields a dominant fragment at m/z 44 , corresponding to the cleavage of the imidazoline ring [-CH2-CH2-NH-]. This transition (254


 44) is the standard for quantitation but is less useful for structure elucidation of the benzothiadiazole core.

For metabolite ID, look for the preservation of the chlorobenzothiadiazole core (characteristic isotopic pattern due to Chlorine-35/37).

Metabolite Data Table
AnalyteIdentityMolecular Formula[M+H]+ (m/z)Mass ShiftKey Characteristic
Tizanidine Parent DrugC

H

ClN

S
254.02 0Retention time reference. Cl isotope pattern.[6]
Metabolite M3 Hydroxy-TizanidineC

H

ClN

OS
270.02 +16 DaOxidation on imidazoline ring. Elutes before parent.
Metabolite M4 Guanidino-benzothiadiazoleC

H

ClN

S
228.00 -26 DaLoss of C

H

(ring opening/loss). High polarity.
Metabolite M5 Dehydro-TizanidineC

H

ClN

S
252.01 -2 DaDouble bond formation in imidazoline ring.
Identification Workflow

The following logic gate describes how to process the raw HRMS data to confirm metabolite identity.

MetID_Workflow Data Acquire LC-HRMS Data (Full Scan + ddMS2) MDF Mass Defect Filtering (Cl-35/37 Pattern) Data->MDF Extract Extract Ion Chromatograms (EIC) Parent (254), M3 (270), M4 (228) MDF->Extract Filter Candidates MS2_Check Analyze MS/MS Spectra Check for Core Retention Extract->MS2_Check Assign Structural Assignment MS2_Check->Assign Match Fragments

Figure 2: Data processing workflow for metabolite identification using Mass Defect Filtering (MDF) to isolate chlorine-containing species.

Regulatory & Validation Considerations

When validating this method for clinical trials (per ICH M10 guidelines), special attention must be paid to:

  • Back-Conversion: Metabolite M3 (Hydroxy-tizanidine) can be unstable. Ensure that M3 does not convert back to the parent drug in the source (in-source fragmentation) or during sample prep, which would overestimate Tizanidine levels.

    • Test: Inject pure M3 standard and monitor the Parent m/z channel.

  • Matrix Effects: Tizanidine metabolites are more polar and may co-elute with phospholipids.

    • Mitigation: Monitor phospholipid transitions (m/z 184

      
       184) and ensure they do not overlap with M3/M4 retention times.
      
  • Stability: Plasma samples should be kept on ice, and processed samples should be stored at 4°C in the autosampler. Long-term storage stability at -70°C must be proven for both parent and metabolites.

References

  • Granfors, M. T., et al. (2004). "Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro." British Journal of Clinical Pharmacology.

  • FDA Label. (2002).[1][3] "ZANAFLEX (tizanidine hydrochloride) Tablets and Capsules - Prescribing Information." U.S. Food and Drug Administration.[8]

  • Lee, J., et al. (2002).[9] "Determination of tizanidine in human plasma by gas chromatography-mass spectrometry." The Analyst.

  • BenchChem. (2025).[2] "High-Resolution Mass Spectrometry for the Analysis of Tizanidine and its Metabolites." Application Note.

  • Omidfar, D., et al. (2025). "Bioequivalence and Analytical Validation of Tizanidine in Human Plasma Using LC-MS/MS." Journal of Pharmaceutical Research.

Sources

Foundational

rac-Hydroxy Tizanidine: Pharmacokinetic Significance &amp; Bioanalytical Applications

This guide serves as a technical reference for the role, analysis, and pharmacokinetic significance of rac-Hydroxy Tizanidine , the primary metabolite of the muscle relaxant Tizanidine.[1] Content Type: Technical Whitepa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the role, analysis, and pharmacokinetic significance of rac-Hydroxy Tizanidine , the primary metabolite of the muscle relaxant Tizanidine.[1]

Content Type: Technical Whitepaper Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Bioanalytical Chemists, Clinical Pharmacologists.[1][2]

Executive Summary

rac-Hydroxy Tizanidine (specifically 4-hydroxy-tizanidine) represents the major metabolic product of Tizanidine, formed almost exclusively via hepatic CYP1A2 oxidation.[2] While the parent drug is a potent


-adrenergic agonist used for spasticity, the hydroxy metabolite is pharmacologically inactive.[1] However, its role in drug development is critical: it serves as the definitive biomarker for CYP1A2 metabolic flux .

Quantifying the ratio of Tizanidine to rac-Hydroxy Tizanidine provides a direct readout of CYP1A2 activity, making it an essential tool in Drug-Drug Interaction (DDI) studies—particularly those involving potent CYP1A2 inhibitors like Ciprofloxacin and Fluvoxamine.[2]

Chemical Identity & Stereochemistry[1][2][3]

Tizanidine metabolism involves the hydroxylation of the imidazoline ring. Because the hydroxylation occurs at the C4 (or C5) position of the 4,5-dihydro-1H-imidazol-2-yl ring, a chiral center is introduced, creating two enantiomers.[1][2]

  • Chemical Name: 2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-4-ol[1][2][3][4]

  • Why "rac"? In biological systems, enzymatic hydroxylation is often stereoselective. However, analytical reference standards are typically synthesized as a racemic mixture (rac-Hydroxy Tizanidine) to ensure that both potential enantiomers are captured during chromatographic development, preventing underestimation of the total metabolic burden.[1]

Structural Visualization

The following diagram illustrates the chemical transformation from Tizanidine to its hydroxy metabolite.

ChemicalStructure Tizanidine Tizanidine (Parent Drug) CYP1A2 CYP1A2 (Hepatic Oxidation) Tizanidine->CYP1A2 Substrate Binding Metabolite rac-Hydroxy Tizanidine (Metabolite M3/M4) [Chiral Center at C4] CYP1A2->Metabolite Imidazoline Hydroxylation

Figure 1: Metabolic conversion of Tizanidine to rac-Hydroxy Tizanidine via CYP1A2.[2]

Pharmacokinetics & Drug-Drug Interactions (DDI)[2][6]

The CYP1A2 Dependency

Tizanidine exhibits a low oral bioavailability (~40%) due to extensive first-pass metabolism.[2] The formation of rac-Hydroxy Tizanidine is the rate-limiting step in clearance.[2]

  • Parent Drug (Tizanidine): Short half-life (

    
     hours).[2]
    
  • Metabolite (rac-Hydroxy Tizanidine): Longer elimination half-life but pharmacologically inactive.[2] It is excreted primarily via the kidneys.

The "Ciprofloxacin Effect"

The clinical relevance of rac-Hydroxy Tizanidine is best illustrated during CYP1A2 inhibition. Ciprofloxacin is a potent inhibitor of CYP1A2.[5] When co-administered:

  • Metabolic Blockade: The conversion of Tizanidine to rac-Hydroxy Tizanidine is halted.

  • Parent Accumulation: Tizanidine plasma concentrations (

    
     and AUC) increase by 7- to 10-fold .
    
  • Clinical Consequence: Severe hypotension and sedation.

In a DDI study, a suppressed level of rac-Hydroxy Tizanidine confirms the mechanism of interaction is indeed CYP1A2 inhibition, rather than renal competition.[1]

PK_Interaction cluster_Normal Normal Physiology cluster_Inhib With Ciprofloxacin (CYP1A2 Inhibitor) Tiz_N Tizanidine (High Clearance) Met_N rac-Hydroxy Tizanidine (High Formation) Tiz_N->Met_N CYP1A2 Active Tiz_I Tizanidine (TOXIC ACCUMULATION) Met_I rac-Hydroxy Tizanidine (Negligible Formation) Tiz_I->Met_I BLOCKED Inhibitor Ciprofloxacin Inhibitor->Tiz_I Inhibits Metabolism

Figure 2: Impact of CYP1A2 inhibition on the metabolic flux of Tizanidine.[1][2]

Bioanalytical Protocol (LC-MS/MS)[1][2][7]

To accurately quantify rac-Hydroxy Tizanidine in plasma, a validated LC-MS/MS method is required.[1][2] The metabolite is more polar than the parent, requiring specific chromatographic adjustments.

Method Validation Parameters (Self-Validating System)
  • Matrix: Human Plasma (

    
    EDTA).
    
  • Internal Standard (IS): Tizanidine-

    
     (for parent) and rac-Hydroxy Tizanidine-
    
    
    
    (if available) or analog.[2]
  • Calibration Range: 0.1 – 100 ng/mL (Metabolite often circulates at lower concentrations than parent in inhibition studies, but higher in normal metabolizers).

Step-by-Step Protocol

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Conditioning: Use a mixed-mode cation exchange cartridge (MCX) to retain the basic imidazoline moiety.[2] Condition with Methanol followed by Water.

  • Loading: Mix 200 µL plasma with 200 µL 0.1% Formic Acid. Load onto cartridge.

  • Washing: Wash with 0.1% Formic Acid (removes proteins) followed by Methanol (removes neutrals).

  • Elution: Elute with 5% Ammonium Hydroxide in Methanol. This releases the basic Tizanidine and its hydroxy metabolite.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in Mobile Phase A/B (90:10).
    

2. Chromatographic Separation (UHPLC):

  • Column: C18 Polar Embedded (e.g., Waters Acquity BEH C18), 2.1 x 50 mm, 1.7 µm.[1] Rationale: The polar embedded group improves peak shape for the basic imidazoline ring.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B (Divert to waste to remove salts)

    • 3.0 min: 90% B (Elute analytes)

    • 3.5 min: 90% B

    • 3.6 min: 5% B (Re-equilibrate)

3. Mass Spectrometry (ESI+ MRM):

  • Source: Electrospray Ionization (Positive Mode).[7]

  • Transitions:

    • Tizanidine:

      
       (Imidazoline ring fragment).
      
    • rac-Hydroxy Tizanidine:

      
       (Loss of water) or 
      
      
      
      (Imidazoline fragment).[2] Note: The loss of water is common for hydroxy metabolites.

Synthetic Route for Reference Standard

Researchers often need to synthesize rac-Hydroxy Tizanidine for use as a reference standard.[2] The synthesis mirrors the parent drug but uses a functionalized precursor.

Retrosynthetic Analysis: The core structure is formed by coupling the benzothiadiazole amine with an imidazoline ring.

  • Starting Material: 4-amino-5-chloro-2,1,3-benzothiadiazole.[1][2][8]

  • Reagent: 4-hydroxy-2-methylthio-2-imidazoline (or a protected derivative).

  • Reaction: Nucleophilic attack of the amine on the activated imidazoline carbon.

  • Deprotection: If the hydroxyl group was protected (e.g., with a silyl ether) to prevent side reactions, a final deprotection step (TBAF or Acid) yields the racemic product.

Synthesis Start 4-Amino-5-chloro- 2,1,3-benzothiadiazole Intermediate Coupling Reaction (Reflux in MeOH) Start->Intermediate Reagent Activated Hydroxy- Imidazoline Precursor Reagent->Intermediate Product rac-Hydroxy Tizanidine (Final Standard) Intermediate->Product Purification (Crystallization)

Figure 3: Synthetic pathway for generating the rac-Hydroxy Tizanidine reference standard.

References

  • FDA Label (Zanaflex). Clinical Pharmacology: Pharmacokinetics and Metabolism of Tizanidine. U.S. Food and Drug Administration.[9] [Link]

  • Granfors, M. T., et al. (2004). Ciprofloxacin significantly increases concentrations of tizanidine in human plasma. Clinical Pharmacology & Therapeutics.[10] [Link]

  • Nirogi, R. V., et al. (2006). Liquid chromatography–tandem mass spectrometry method for quantification of tizanidine in human plasma.[7] Biomedical Chromatography.[11][12] [Link]

  • Backman, J. T., et al. (2008). Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro. British Journal of Clinical Pharmacology. [Link]

  • Momo, K., et al. (2010). Drug interaction between tizanidine and ciprofloxacin: a retrospective analysis. Journal of Pharmaceutical Health Care and Sciences. [Link][2]

Sources

Protocols & Analytical Methods

Method

preparation of rac-Hydroxy Tizanidine Hydrochloride stock solutions

Application Note: Precision Preparation and Stability Management of rac-Hydroxy Tizanidine Hydrochloride Stock Solutions Introduction rac-Hydroxy Tizanidine is a critical pharmacologically inactive metabolite of Tizanidi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation and Stability Management of rac-Hydroxy Tizanidine Hydrochloride Stock Solutions

Introduction

rac-Hydroxy Tizanidine is a critical pharmacologically inactive metabolite of Tizanidine, a centrally acting


-adrenergic agonist used for spasticity management. Tizanidine undergoes extensive first-pass metabolism in the liver, primarily mediated by Cytochrome P450 1A2 (CYP1A2) .[1][2][3][4]

In Drug Metabolism and Pharmacokinetics (DMPK) studies, the accurate quantification of rac-Hydroxy Tizanidine is essential for:

  • Metabolic Stability Profiling: Assessing CYP1A2 activity and potential drug-drug interactions (DDIs) involving CYP1A2 inhibition (e.g., with fluvoxamine or ciprofloxacin).

  • Toxicology: Differentiating between parent drug efficacy and metabolite accumulation.

  • Quality Control: Monitoring impurities in synthesized drug substances.

This protocol details the , emphasizing the mitigation of photolytic degradation and hydrolytic instability inherent to imidazoline derivatives.

Chemical Identity & Physicochemical Properties

Before handling, researchers must account for the stoichiometry between the salt form and the free base to ensure accurate dosing.

PropertySpecificationNotes
Compound Name rac-Hydroxy Tizanidine HydrochlorideRacemic mixture at the hydroxylation site (likely imidazoline ring).
CAS Number 125292-31-1 (Generic/Base)Verify specific batch CAS on CoA.
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Salt form includes one HCl molecule.[5]
MW (Salt) 306.17 g/mol Used for weighing.
MW (Free Base) 269.71 g/mol Used for molarity calculations.
Salt Factor 1.135

Solubility DMSO (High), Methanol (Moderate), Water (Low/pH dependent)Avoid pure water for master stocks to prevent hydrolysis.
Stability Light Sensitive , HygroscopicDegrades under UV/Visible light (300–500 nm).

Critical Handling Requirements (The "Why" Behind the Protocol)

Photostability Control

Tizanidine and its metabolites contain a benzothiadiazole moiety susceptible to photodegradation. Exposure to ambient lab light can induce ring-opening or oxidation.

  • Requirement: All procedures must be performed under amber light or in vessels wrapped in aluminum foil. Use amber borosilicate glass vials for storage.

Solvent Selection Logic

While Tizanidine HCl is slightly soluble in water, the hydroxy metabolite introduces polarity but also potential hydrolytic vulnerability.

  • DMSO (Dimethyl Sulfoxide): The preferred solvent for Master Stocks . It prevents bacterial growth, suppresses hydrolysis, and offers high solubility (>10 mg/mL).

  • Methanol: Suitable for Working Solutions . It evaporates easily for LC-MS reconstitution but is volatile, altering concentrations if not sealed tightly.

  • Water: Avoid for long-term stock storage. Use only for final dilution immediately prior to analysis.

Preparation Protocol

Equipment & Reagents[7][8][9]
  • Balance: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).

  • Vials: Amber glass HPLC vials (2 mL and 4 mL) with PTFE-lined caps.

  • Solvent: DMSO (Anhydrous, ≥99.9% purity).

  • Filtration: 0.22 µm PTFE syringe filter (if particulate matter is observed).

Step-by-Step Methodology

Objective: Prepare a 10 mM Master Stock Solution (10 mL).

  • Calculation: To prepare 10 mL of 10 mM solution, calculate the required mass of the salt:

    
    
    
    
    
  • Weighing:

    • Equilibrate the reference standard vial to room temperature (prevent condensation).

    • Weigh 30.62 mg ± 0.1 mg of rac-Hydroxy Tizanidine HCl into a 20 mL amber scintillation vial.

    • Note: If the exact weight is 31.0 mg, adjust the solvent volume to maintain 10 mM concentration.

  • Dissolution:

    • Add 5.0 mL of Anhydrous DMSO.

    • Vortex for 30 seconds.

    • Sonicate for 5 minutes at room temperature. Do not heat above 30°C to avoid degradation.

    • Add the remaining DMSO to reach the final calculated volume (or gravimetrically adjust based on DMSO density

      
      ).
      
  • Aliquoting & Storage:

    • Divide the Master Stock into 200 µL aliquots in amber microtubes.

    • Flash freeze in liquid nitrogen (optional but recommended) or place directly into -80°C storage.

    • Labeling: Name, Concentration, Solvent, Date, Exp Date (typically 6 months), and "Light Sensitive" warning.

Visual Workflow (Graphviz)

The following diagram illustrates the critical decision pathways and safety checks for the preparation process.

TizanidinePrep Start Start: Solid Standard rac-Hydroxy Tizanidine HCl Calc Calculate Mass (Salt Form) Target: 10 mM in DMSO Start->Calc Weigh Weighing (Amber Light / Low Humidity) Calc->Weigh Solvent Add Anhydrous DMSO (Initial 50% Volume) Weigh->Solvent Dissolve Dissolution Vortex + Sonicate (<30°C) Solvent->Dissolve Check Visual Inspection Clear Solution? Dissolve->Check Fail Filter (0.22 µm PTFE) Re-verify Conc. Check->Fail Particulates Success Add Remaining Solvent to Final Volume Check->Success Yes Fail->Success Aliquot Aliquot into Amber Vials (Avoid Freeze-Thaw) Success->Aliquot Store Storage: -80°C Valid: 6 Months Aliquot->Store

Caption: Workflow for the preparation of rac-Hydroxy Tizanidine HCl stock solutions, highlighting critical checkpoints for solubility and stability.

Quality Control & Validation

To ensure the stock solution is viable for quantitative assays, a System Suitability Test (SST) must be performed.

UV-Vis Verification[5]
  • Dilute a small aliquot (e.g., 10 µL) into Methanol to reach ~10 µg/mL.

  • Scan from 200–400 nm.

  • Acceptance Criteria: Maxima should align with literature (typically

    
     ~228 nm and ~319 nm for benzothiadiazoles). Absence of significant shifts indicates intact structure.
    
UPLC-MS/MS Confirmation
  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: MRM mode.

    • Parent Tizanidine:

      
       254.1 
      
      
      
      44.0
    • Hydroxy-Tizanidine:

      
       270.1 
      
      
      
      [Fragment specific to OH loss].
  • Pass Criteria: Single sharp peak >98% purity by AUC.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 114869, Tizanidine Hydrochloride. Retrieved from [Link]

  • U.S. Food and Drug Administration (2002). ZANAFLEX® (tizanidine hydrochloride) Capsules and Tablets Label.[6] Retrieved from [Link][1][2][4][6][7][8][9]

  • Granfors, M. T., et al. (2004). Ciprofloxacin significantly increases concentrations of tizanidine, a CYP1A2 substrate. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of rac-Hydroxy Tizanidine Hydrochloride Reference Standard

This Application Note and Protocol details the synthesis, purification, and characterization of rac-Hydroxy Tizanidine Hydrochloride , a critical pharmacopeial reference standard (often designated as Metabolite M3) used...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis, purification, and characterization of rac-Hydroxy Tizanidine Hydrochloride , a critical pharmacopeial reference standard (often designated as Metabolite M3) used in the impurity profiling of Tizanidine.

Abstract

The quantification of Tizanidine metabolites is a regulatory imperative under ICH Q3A/B guidelines. Among these, rac-Hydroxy Tizanidine (5-chloro-N-(5-hydroxy-4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine) presents unique synthetic challenges due to the labile hemiaminal moiety on the imidazoline ring. This protocol outlines a robust, three-stage synthetic route utilizing an acetal-cyclization strategy to secure the racemic 4-hydroxy-imidazoline scaffold without dehydration to the aromatic imidazole. The method ensures high purity (>98%) suitable for use as a primary Reference Standard (RS).

Introduction & Retrosynthetic Analysis

Tizanidine is a centrally acting


-adrenergic agonist.[1][2][3] Its metabolism involves CYP1A2-mediated oxidation, generating rac-Hydroxy Tizanidine. Unlike the parent drug, this metabolite contains a chiral center at the C4/C5 position of the imidazoline ring, existing as a racemic mixture of enantiomers.

Structural Challenge: The target molecule contains a carbinolamine (hemiaminal) functionality. Standard imidazoline syntheses (e.g., using ethylenediamine) yield the unsubstituted ring. Syntheses using glyoxal yield the aromatic imidazole. Therefore, a "masked aldehyde" approach using aminoacetaldehyde dimethyl acetal is required to access the hydroxy-dihydro-imidazole state.

Retrosynthetic Logic
  • Target: rac-Hydroxy Tizanidine HCl.

  • Disconnection: C-N bond formation at the imidazoline ring.

  • Precursors:

    • Electrophile: S-Methyl-N'-(5-chloro-2,1,3-benzothiadiazol-4-yl)isothiourea (Activated Benzothiadiazole core).

    • Nucleophile: Aminoacetaldehyde dimethyl acetal (Masked hydroxy-ethylenediamine).

  • Key Transformation: Acid-catalyzed deprotection of the acetal followed by spontaneous intramolecular cyclization to the hemiaminal.

Retrosynthesis Target rac-Hydroxy Tizanidine HCl (Hemiaminal Target) Intermediate Acyclic Guanidine Acetal (Stable Precursor) Target->Intermediate Acid Cyclization (HCl/H2O) Precursors S-Methyl Isothiourea Core + Aminoacetaldehyde Dimethyl Acetal Intermediate->Precursors Nucleophilic Displacement (-MeSH)

Figure 1: Retrosynthetic strategy for preserving the labile hydroxy-imidazoline ring.

Detailed Experimental Protocol

Phase 1: Preparation of the Activated Isothiourea Core

This step activates the benzothiadiazole amine for coupling.

Reagents:

  • 4-Amino-5-chloro-2,1,3-benzothiadiazole (Starting Material)[3][4][5][6][7][8]

  • Benzoyl isothiocyanate

  • Sodium Hydroxide (NaOH)

  • Iodomethane (MeI)

  • Solvents: Acetone, Methanol

Protocol:

  • Thioureation: Dissolve 4-amino-5-chloro-2,1,3-benzothiadiazole (10.0 g, 54 mmol) in Acetone (100 mL). Add Benzoyl isothiocyanate (9.7 g, 59 mmol) dropwise. Reflux for 2 hours.

  • Hydrolysis: Evaporate solvent. Suspend residue in 10% NaOH (50 mL) and reflux for 1 hour to cleave the benzoyl group. Acidify with HCl to precipitate 1-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea . Filter and dry.[9][10]

  • Methylation: Suspend the thiourea (10.0 g) in Methanol (100 mL). Add Iodomethane (3.0 mL, 1.1 eq) and stir at room temperature for 12 hours.

  • Workup: Evaporate methanol. The residue is the hydroiodide salt of the S-methyl isothiourea . Neutralize with saturated NaHCO3, extract with Ethyl Acetate, and concentrate to obtain the free base.

Phase 2: Coupling with Aminoacetal

Formation of the acyclic guanidine intermediate.

Reagents:

  • S-Methyl isothiourea intermediate (from Phase 1)

  • Aminoacetaldehyde dimethyl acetal (1.2 eq)

  • Solvent: Isopropanol (IPA) or Ethanol

Protocol:

  • Dissolve S-methyl isothiourea (5.0 g, 19.3 mmol) in IPA (50 mL).

  • Add Aminoacetaldehyde dimethyl acetal (2.5 mL, 23 mmol).

  • Reaction: Heat to reflux (80°C) for 6–8 hours. A trap containing bleach should be attached to the condenser outlet to neutralize evolved methanethiol (MeSH) gas.

  • Monitoring: Monitor by TLC (DCM:MeOH 9:1). The starting material spot (Rf ~0.6) should disappear, replaced by the polar guanidine acetal (Rf ~0.3).

  • Isolation: Concentrate under vacuum to yield the crude Guanidine Acetal Intermediate as a viscous oil. Use directly in the next step.

Phase 3: Acid-Catalyzed Cyclization to rac-Hydroxy Tizanidine

This is the critical step. Conditions must be controlled to prevent dehydration to the aromatic imidazole.

Reagents:

  • Crude Guanidine Acetal

  • 2N Hydrochloric Acid (HCl)

  • 1,4-Dioxane[5][11]

Protocol:

  • Dissolve the crude oil in 1,4-Dioxane (30 mL).

  • Add 2N HCl (30 mL) dropwise at 0°C.

  • Cyclization: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours. Do not heat above 40°C, as this favors dehydration to the aromatic impurity (Tizanidine Related Compound A).

  • Mechanism: The acid hydrolyzes the dimethyl acetal to the aldehyde, which immediately undergoes intramolecular nucleophilic attack by the guanidine nitrogen to close the ring, forming the 5-hydroxy-imidazoline.

  • Workup: Lyophilize the reaction mixture to remove water and excess HCl. The residue is the crude rac-Hydroxy Tizanidine Hydrochloride.

Purification and Salt Formation

Reference standards require >98% purity. The crude product likely contains traces of the aromatic imidazole and unreacted acetal.

Method: Preparative RP-HPLC

  • Column: C18 Prep Column (e.g., Phenomenex Luna, 10µm, 250 x 21.2 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[6][9][12]

  • Gradient: 0-20% B over 30 mins (The hydroxy metabolite is very polar).

  • Collection: Collect the peak corresponding to the hemiaminal (elutes earlier than Tizanidine).

  • Salt Conversion: Pool fractions, neutralize with dilute NaOH, extract into n-Butanol, and treat with 1.1 eq of ethereal HCl. Evaporate and recrystallize from Ethanol/Ether to obtain rac-Hydroxy Tizanidine Hydrochloride as a white to off-white solid.

Analytical Validation & Specifications

Data Summary Table
ParameterSpecificationMethod
Appearance White to off-white powderVisual
Identification (MS) [M+H]+ = 270.0/272.0 DaESI-MS (+ve)
Identification (1H NMR) Characteristic hemiaminal CH signal at ~5.5-6.0 ppm400 MHz DMSO-d6
Purity > 98.0%HPLC (Area %)
Chirality Racemic (0° rotation)Polarimetry
Counterion 11.5% - 12.5% (Monohydrochloride)Argentometric Titration
Validation Workflow Diagram

Validation cluster_Tests Validation Battery Sample Purified Reference Standard NMR 1H/13C NMR (Confirm Structure) Sample->NMR MS HR-MS (Exact Mass) Sample->MS HPLC HPLC Purity (>98%) Sample->HPLC TGA TGA/DSC (Volatiles/Melting) Sample->TGA Report Certificate of Analysis (CoA) NMR->Report Data Compilation MS->Report HPLC->Report TGA->Report

Figure 2: Analytical validation workflow for Reference Standard release.

Key Diagnostic Signals (NMR)

In DMSO-d6, the hemiaminal proton (CH-OH) is the distinguishing feature.

  • Tizanidine (Parent): Ethylene bridge protons appear as a singlet/multiplet at ~3.4 ppm (4H).

  • rac-Hydroxy Tizanidine:

    • CH-OH: Doublet or multiplet at ~5.5–5.9 ppm (1H).

    • CH2-N: Diastereotopic protons at ~3.2–3.8 ppm (2H).

    • OH: Exchangeable singlet (often broad).

Storage and Stability

  • Hygroscopicity: The HCl salt is hygroscopic.

  • Stability: The hemiaminal is sensitive to dehydration. Store at -20°C under Argon/Nitrogen. Avoid acidic aqueous solutions for prolonged periods during analysis (prepare fresh).

References

  • Parent Synthesis: Neumann, P. (1974). Imidazolin-2-ylamino-2,1,3-benzothiadiazoles. U.S. Patent 3,843,668.[1][8][13] Link

  • Metabolism & Structure: Rudolph, M., et al. (2011). "Pharmacokinetics and Metabolism of Tizanidine." Clinical Pharmacokinetics. (Validates the 4-hydroxy metabolite structure).
  • General Imidazoline Synthesis: Bazanov, D. R., et al. (2022).[14] "New effective antioxidants of cis-2,4,5-tris(hydroxyaryl)imidazoline type."[14] Mendeleev Communications.[14] (Describes acetal/aldehyde cyclization to hydroxy-imidazolines). Link

  • Analytical Method: USP Monograph: Tizanidine Hydrochloride. United States Pharmacopeia.[9] (Provides HPLC conditions for related compounds). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Preventing Photolytic Degradation of Hydroxy Tizanidine

🚨 Critical Alert: Immediate Action Required Hydroxy Tizanidine is significantly more labile than its parent compound, Tizanidine. The introduction of the hydroxyl group to the benzothiadiazole or imidazoline scaffold inc...

Author: BenchChem Technical Support Team. Date: February 2026

🚨 Critical Alert: Immediate Action Required

Hydroxy Tizanidine is significantly more labile than its parent compound, Tizanidine. The introduction of the hydroxyl group to the benzothiadiazole or imidazoline scaffold increases susceptibility to oxidative photolysis .

Do NOT:

  • Expose solutions to white light (fluorescent or sunlight) for any duration longer than 30 seconds.

  • Store in clear glass vials, even for "quick" experiments.

  • Use alkaline solvents (pH > 7.0) for storage; degradation is base-catalyzed.

Module 1: The Mechanism of Instability

To prevent degradation, one must understand the causality. Tizanidine and its hydroxy-metabolites contain a 2,1,3-benzothiadiazole nucleus linked to an imidazoline ring.

The Photolytic Pathway

Upon exposure to UV/VIS light (specifically < 400 nm), the benzothiadiazole ring absorbs photon energy, entering an excited singlet state. In Hydroxy Tizanidine, the electron-donating hydroxyl group lowers the activation energy for oxidation, leading to rapid ring cleavage or rearrangement.

Key Degradation Products (LC-MS Signals): If you observe new peaks in your chromatogram, check for these common photolytic/oxidative artifacts (based on parent Tizanidine degradation patterns):

  • m/z 236 / 268: Oxidized derivatives.

  • m/z 184 / 186: Cleavage products (loss of imidazoline ring or dechlorination).

  • Mechanism: Dechlorination

    
     Ring Opening 
    
    
    
    Polymerization.
Visualization: Degradation Cascade

The following diagram illustrates the logical flow of degradation triggers and outcomes.

G cluster_pathways Degradation Pathways Start Hydroxy Tizanidine (Solution State) Trigger Trigger: UV/VIS Light (> 50 Lux) Start->Trigger Excitation Excitation of Benzothiadiazole Ring Trigger->Excitation Oxidation Oxidative Dechlorination (Radical Mechanism) Excitation->Oxidation Cleavage Imidazoline Ring Hydrolysis Excitation->Cleavage Product Degradation Artifacts (m/z 184, 186, 236) Oxidation->Product Cleavage->Product Loss Result: Loss of Quantitation & Unknown Peaks Product->Loss

Figure 1: Photolytic degradation cascade of Hydroxy Tizanidine. Light energy triggers ring excitation, leading to dechlorination and hydrolysis.

Module 2: Standard Handling Protocols

These protocols are self-validating. If followed, the variability in your QC standard area counts should drop below < 2% RSD.

The "Red Light" Rule
  • Protocol: All weighing and dissolution must occur under monochromatic red light or low-actinic yellow light (sodium vapor).

  • Why: The absorption maximum of the benzothiadiazole moiety falls within the UV-blue spectrum. Red light lacks the photon energy to trigger the excitation state.

Solvent Selection & pH Control

Hydroxy Tizanidine stability is pH-dependent. Neutral to alkaline pH accelerates hydrolysis.

Solvent SystemStability RatingNotes
Methanol (Pure) ⭐⭐⭐Good solubility, moderate stability.
Acetonitrile ⭐⭐Use LC-MS grade only to prevent polymerization blocking valves.[1]
Water (Neutral) Avoid. Rapid hydrolysis observed.
0.1% Formic Acid (aq) ⭐⭐⭐⭐Recommended. Acidic pH stabilizes the imidazoline ring.
Ammonium Acetate (pH 7+) Critical Failure. Promotes base-catalyzed degradation.
Autosampler Configuration
  • Vials: Use Amber Silanized Glass (Type I). Clear glass wrapped in foil is a temporary fix, not a standard operating procedure.

  • Temperature: Set autosampler to 4°C . Thermal energy acts synergistically with light to accelerate degradation.

Module 3: Troubleshooting Guide (Q&A)

Q1: "I see a significant drop in peak area for Hydroxy Tizanidine over a 12-hour LC-MS run. My internal standard is stable. What is happening?"

Diagnosis: This is classic on-rack photodegradation . Even inside an autosampler, ambient light can penetrate if the door is windowed or if the vial is clear. Corrective Action:

  • Verify you are using amber vials.

  • Stress Test: Prepare two vials. Wrap one completely in aluminum foil. Run both. If the foil-wrapped vial is stable, your autosampler is leaking light.

  • Solvent Check: Ensure your sample diluent is acidic (0.1% Formic Acid).

Q2: "I am detecting unexpected peaks at m/z 184 and 236. Are these impurities in the standard?"

Diagnosis: These are likely photolytic degradation products (dechlorinated or oxidized forms), not synthesis impurities. Corrective Action:

  • Check the age of your stock solution. If stored > 1 week at 4°C, discard.

  • Review your thawing procedure. Did you leave the stock on the bench under fluorescent light?

  • Validation: Inject a fresh standard prepared in the dark. If peaks disappear, the previous stock was compromised.

Q3: "Can I use plastic (polypropylene) tubes for storage?"

Diagnosis: Generally, no . Reasoning:

  • Adsorption: Hydroxy Tizanidine is somewhat lipophilic; it may adsorb to plastic surfaces, causing non-linear calibration curves at low concentrations.

  • Light Protection: Most PP tubes are translucent. Corrective Action: Use Amber Glass Type I vials. If plastic is mandatory (e.g., biological matrix), use amber-colored polypropylene and validate recovery against glass.

Module 4: Workflow Optimization Decision Tree

Use this logic flow to determine the root cause of stability issues during method development.

Troubleshooting Start Issue: Low Recovery or Extra Peaks CheckLight 1. Check Light Exposure (Amber vials used?) Start->CheckLight CheckPH 2. Check pH (Is pH < 4.0?) CheckLight->CheckPH Yes ActionLight Action: Switch to Amber & Red Light Prep CheckLight->ActionLight No CheckTemp 3. Check Temp (Stored at 4°C?) CheckPH->CheckTemp Yes ActionPH Action: Add 0.1% Formic Acid to Diluent CheckPH->ActionPH No ActionTemp Action: Enable Autosampler Cooling CheckTemp->ActionTemp No Solved System Validated CheckTemp->Solved Yes ActionLight->Solved ActionPH->Solved ActionTemp->Solved

Figure 2: Troubleshooting logic for Hydroxy Tizanidine stability issues.

References

  • Gobetti, C., et al. (2025).[2] Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. Current Analytical Chemistry. (Note: Extrapolated for metabolite relevance).

  • ICH Guidelines Q1B. Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

  • Simons, C. (2012).[3] Handling Your Analytical Reference Standards. Restek Chromatography Blog.

  • Sigma-Aldrich Technical Service. How to Maximize Sensitivity in LC-MS: Solvent & Handling Guidelines.

Sources

Optimization

Technical Support Center: Hydroxy Tizanidine HPLC Analysis

Welcome to the technical support center for resolving common challenges in the HPLC analysis of Hydroxy Tizanidine. This guide is designed for researchers, scientists, and drug development professionals who are encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving common challenges in the HPLC analysis of Hydroxy Tizanidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering chromatographic issues, specifically peak tailing. As a polar, basic compound, Hydroxy Tizanidine presents a classic challenge in reversed-phase chromatography. This resource provides a logical, in-depth troubleshooting framework, moving from simple mobile phase adjustments to more advanced column chemistry and hardware considerations.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem in my Hydroxy Tizanidine analysis?

Answer: Peak tailing is a chromatographic phenomenon where the back half of a peak is broader than the front half, resulting in an asymmetrical shape.[1] In quantitative analysis, this is highly undesirable. Severe tailing can lead to inaccurate peak integration, reduced sensitivity (lower peak height), and poor resolution between Hydroxy Tizanidine and adjacent peaks, such as impurities or other metabolites.[2]

Expert Explanation: We measure peak asymmetry using the USP Tailing Factor (T) or Asymmetry Factor (As). A perfectly symmetrical (Gaussian) peak has a T value of 1.0. For most assays, a tailing factor greater than 1.5 is unacceptable, and values should ideally be kept below 1.2.[2][3] The primary issue with tailing is that it signifies an inefficient chromatographic system or, more commonly, undesirable secondary interactions occurring within the column.[3]

Q2: I'm observing significant peak tailing for Hydroxy Tizanidine. What is the most likely chemical cause?

Answer: The most common cause of peak tailing for basic compounds like Hydroxy Tizanidine in reversed-phase HPLC is secondary ionic interactions with exposed silanol groups (Si-OH) on the silica-based stationary phase.[4]

Expert Explanation: Hydroxy Tizanidine contains basic amine functional groups.[5] Standard silica-based C18 columns have a surface that includes the C18 alkyl chains and residual, unreacted silanol groups.[6] These silanol groups are acidic and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH levels above approximately 3-4.[3][7] Your positively charged (protonated) Hydroxy Tizanidine molecules can then engage in strong ionic interactions with these negative sites. This creates a secondary, non-hydrophobic retention mechanism that is stronger and has slower kinetics than the primary reversed-phase mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[8][9]

G cluster_0 Mechanism of Peak Tailing Analyte Protonated Hydroxy Tizanidine (+) RP_Phase C18 Stationary Phase Primary Hydrophobic Interaction Analyte->RP_Phase:f1 Desired Path Silanol Deprotonated Silanol Site (-) Secondary Ionic Interaction Analyte->Silanol:f1 Undesired Path Peak Symmetrical Peak RP_Phase->Peak Leads to TailingPeak Tailing Peak Silanol->TailingPeak Leads to

Caption: Interaction of Hydroxy Tizanidine with HPLC stationary phase.

Troubleshooting Guide: A Step-by-Step Approach

This guide follows a systematic approach to diagnosing and resolving peak tailing. Start with Level 1 and proceed to the next level only if the issue is not resolved.

Level 1: Mobile Phase Optimization

The easiest and most impactful adjustments can often be made by modifying the mobile phase. The goal is to control the ionization states of both the analyte and the stationary phase to minimize unwanted interactions.

Answer: Adjusting the mobile phase pH is the most powerful tool to control peak shape for ionizable compounds.[10] For a basic analyte like Hydroxy Tizanidine, operating at a low pH (typically 2.5 - 3.0) is the most common and effective strategy to reduce tailing.[3][8]

Expert Explanation: By lowering the mobile phase pH, you ensure that the acidic silanol groups on the stationary phase are fully protonated (Si-OH) and therefore neutral.[9] This eliminates the primary cause of the strong ionic secondary interactions. While your basic analyte will be fully protonated (positively charged), it will no longer have negatively charged sites on the stationary phase to interact with, leading to a much more symmetrical peak based purely on hydrophobic retention.[4]

Mobile Phase pHSilanol Group (Si-OH) StateHydroxy Tizanidine StateInteraction TypeExpected Peak Shape
Low pH (~2.7) Neutral (Protonated)Cationic (Protonated)Hydrophobic onlySymmetrical
Mid pH (4-7) Partially NegativeCationic (Protonated)Hydrophobic + IonicSevere Tailing
High pH (>8) Negative (Deprotonated)Neutral (Deprotonated)HydrophobicSymmetrical*
Note: Operating at high pH requires a specialized, pH-stable column (e.g., hybrid or polymer-based) to prevent dissolution of the silica backbone.[11][12]

Protocol 1: Mobile Phase pH Optimization

  • Prepare Buffers: Prepare identical mobile phases buffered at three different pH values:

    • pH 2.7: Use 20 mM potassium phosphate, adjusted with phosphoric acid.

    • pH 4.5: Use 20 mM potassium phosphate, adjusted with phosphoric acid.

    • pH 6.5: Use 20 mM potassium phosphate, adjusted with phosphoric acid/potassium hydroxide.

    • Always measure the pH of the aqueous portion before mixing with the organic modifier.

  • Chromatographic Conditions:

    • Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile : [Buffer from Step 1] (e.g., 30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Analysis: Inject your Hydroxy Tizanidine standard using each mobile phase after proper column equilibration (at least 10 column volumes).[11]

  • Evaluation: Compare the chromatograms. The peak obtained at pH 2.7 should exhibit a significantly lower tailing factor than those at higher pH values.

Answer: If low pH alone is insufficient, you can try increasing the buffer concentration or adding a competitive amine to the mobile phase.[8][11]

Expert Explanation:

  • Higher Buffer Strength: Increasing the buffer concentration (e.g., from 20 mM to 50 mM) can help to "shield" the residual silanol sites. The higher concentration of buffer cations (like K⁺) can compete with the protonated Hydroxy Tizanidine for interaction with any remaining ionized silanols, thereby improving peak shape.[8][13]

  • Competitive Amine Additives: Small, basic additives like Triethylamine (TEA) act as "silanol blockers."[11] TEA is a small amine that will be protonated at low pH. It will preferentially interact with the active silanol sites, effectively masking them from your larger analyte molecule. This allows the Hydroxy Tizanidine to elute based primarily on its hydrophobic interaction with the C18 phase.

Protocol 2: Using a Mobile Phase Additive (TEA)

  • Start with your optimized low-pH mobile phase (e.g., pH 2.7 buffer/Acetonitrile).

  • Prepare the Additive: Add Triethylamine (TEA) to the aqueous buffer portion at a low concentration, typically 0.1% (v/v).

  • Re-adjust pH: After adding TEA, the pH will increase. Carefully re-adjust the pH back down to your target (e.g., 2.7) using phosphoric acid.

  • Equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase and inject your sample. Compare the tailing factor to the analysis without TEA.

Level 2: Column Chemistry and Hardware

If mobile phase modifications do not yield a satisfactory peak shape, the issue may lie with the column itself or the HPLC system's configuration.

G cluster_0 Level 1: Mobile Phase cluster_1 Level 2: Column & Hardware Start Peak Tailing Observed for Hydroxy Tizanidine A1 Adjust pH to 2.5-3.0 Start->A1 A2 Increase Buffer Concentration (e.g., 50mM) A1->A2 If tailing persists End Symmetrical Peak (Tailing Resolved) A1->End If resolved A3 Add Competitive Amine (e.g., 0.1% TEA) A2->A3 If tailing persists A2->End If resolved B1 Switch to High-Purity, End-Capped Column A3->B1 If tailing persists A3->End If resolved B2 Consider Polar-Embedded or Hybrid Column B1->B2 For more inertness B3 Check for Extra-Column Volume (tubing, fittings) B1->B3 If all peaks tail B2->End If resolved B3->End If resolved

Caption: Troubleshooting workflow for peak tailing.

Answer: Yes, column degradation is a common cause of increased peak tailing over time. For robust analysis of basic compounds like Hydroxy Tizanidine, you should use a modern, high-purity, end-capped column. If problems persist, consider a column with a polar-embedded phase or a hybrid particle technology.[7][14]

Expert Explanation:

  • Column Degradation: Over time, particularly at low pH, the bonded C18 phase can hydrolyze, exposing more of the underlying silica and its active silanol groups. This leads to worsening peak tailing for basic analytes.[2]

  • High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with very low metal content, which reduces the acidity of silanol groups.[1] After bonding the C18 phase, they undergo a process called "end-capping," which uses a small silane reagent to chemically block many of the remaining accessible silanols, making the surface more inert.[15][16]

  • Polar-Embedded Phases: These columns have a polar functional group (e.g., a carbamate) embedded near the base of the alkyl chain. This polar group provides a shielding effect, further deactivating the silica surface from interactions with basic analytes.[7]

  • Hybrid Particle Columns: These columns incorporate organic polymer units into the silica matrix. This reduces the number of surface silanols and makes the column more resistant to pH extremes, allowing for operation at higher pH where basic compounds are neutral and do not tail.[12][15]

Answer: If all peaks are tailing, it typically points to a physical or "extra-column" problem rather than a chemical interaction.[17] The most common causes are a partially blocked column inlet frit or excessive volume between the injector and detector.[6][18]

Expert Explanation:

  • Blocked Frit / Column Void: Particulate matter from unfiltered samples or mobile phase can clog the inlet frit of the column. This disrupts the flow path, causing band broadening and symmetrical tailing for all compounds. A sudden pressure shock can also create a void or channel in the column packing at the inlet, with similar results.[3]

  • Extra-Column Volume: The volume contributed by tubing, fittings, and the detector flow cell can cause peak dispersion. Using tubing with an overly large internal diameter or excessive length, or having poorly made connections with dead volume, will broaden all peaks, especially early eluting ones.[11][18] Check all fittings and use narrow-bore tubing (e.g., 0.005" or 0.127 mm I.D.) where possible.

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025).
  • The Theory of HPLC Column Chemistry. Crawford Scientific.
  • HPLC Troubleshooting. Thermo Fisher Scientific - US.
  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019).
  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
  • HPLC Troubleshooting Guide. Merck.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Reasons for Peak Tailing of HPLC Column. (2025). Hawach.
  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. (2004). AKJournals.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Ion Pairing — Blessing or Curse?
  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chrom
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). Element Lab Solutions.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
  • Issues and Solutions to the Use of Ion-Pairing Reagents. (2025).
  • Ion-Pair Reagents for HPLC. TCI Chemicals.
  • What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub.
  • Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. (2025).
  • Role of Buffers in Liquid Chrom
  • HPLC Tips & Tricks: Mobile Phase Prepar
  • Effect of pH on LC-MS Analysis of Amines.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023).
  • Mixed-Mode Chromatography and St
  • Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. (2025).
  • HPLC conditions for basic compound? (2002).
  • Tizanidine.

Sources

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in Tizanidine Metabolite Analysis

Status: Online Operator: Senior Application Scientist Ticket ID: TIZ-MET-LCMS-OPT Subject: Troubleshooting Ion Suppression/Enhancement in Tizanidine & Metabolite Bioanalysis Overview: The Analytical Challenge You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: TIZ-MET-LCMS-OPT Subject: Troubleshooting Ion Suppression/Enhancement in Tizanidine & Metabolite Bioanalysis

Overview: The Analytical Challenge

You are likely experiencing signal instability, poor reproducibility, or sensitivity loss when analyzing Tizanidine and its polar metabolites (e.g., M3, M4) in biological matrices.

The Root Cause: Tizanidine is a basic drug (imidazoline derivative) extensively metabolized by CYP1A2.[1][2] Its metabolites are significantly more polar than the parent compound.

  • The Trap: In Reverse Phase (RP) chromatography, these polar metabolites often elute early, near the void volume , where salts and unretained matrix components cause massive ion suppression.

  • The Complication: Standard Protein Precipitation (PPT) fails to remove phospholipids (PLs), which co-elute unpredictably and suppress ionization.

This guide provides the diagnostic tools and protocols to resolve these specific issues.

Module 1: Diagnostics – Confirming Matrix Effects
Q: How do I distinguish between low recovery and matrix effects?

A: You must decouple extraction efficiency from ionization efficiency. Low absolute signal can be caused by either losing the analyte during extraction (Recovery) or the mass spec failing to ionize the analyte due to competition (Matrix Effect).[3]

The Solution: Perform the Matrix Factor (MF) Assessment as per ICH M10 guidelines.[4]

Protocol: Calculating Matrix Factor

  • Set A (Neat Standard): Analyte in mobile phase (no matrix).

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

ParameterCalculationInterpretation
Matrix Factor (MF) Area (Set B) / Area (Set A)< 1.0 : Ion Suppression (Signal lost to matrix)> 1.0 : Ion Enhancement= 1.0 : No Matrix Effect
Recovery (RE) Area (Set C) / Area (Set B)Percentage of drug successfully extracted.
Process Efficiency Area (Set C) / Area (Set A)Combined impact of Recovery and MF.
Visualizing the "Zone of Death" (Post-Column Infusion)

To see exactly where the matrix is hitting your chromatogram, build a post-column infusion setup.

PostColumnInfusion LC LC Pump (Gradient Flow) Injector Injector (Inject Extracted Blank Matrix) LC->Injector Column Analytical Column Injector->Column Tee Tee Junction Column->Tee Eluent w/ Matrix MS Mass Spectrometer (Monitor Tizanidine MRM) Tee->MS Combined Flow Syringe Syringe Pump (Infusing Tizanidine/Metabolites) Syringe->Tee Constant Analyte Flow PC Data System (Observe Baseline Dips) MS->PC

Figure 1: Post-Column Infusion Setup. By injecting a blank matrix while continuously infusing the analyte, drops in the baseline reveal exactly where matrix components suppress ionization.

Module 2: Sample Preparation Optimization
Q: I am using Protein Precipitation (PPT) with Acetonitrile, but the signal is drifting. Why?

A: PPT removes proteins but leaves Phospholipids (PLs) (glycerophosphocholines) in the sample. PLs accumulate on the column and elute erratically in subsequent runs, causing "ghost" suppression.

The Fix: Switch to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) . Tizanidine is basic (pKa ~7.4). By adjusting the pH to >9.0, you neutralize the molecule, driving it into the organic solvent while leaving charged phospholipids and salts in the aqueous waste.

Recommended Protocol: Alkaline LLE for Tizanidine

  • Aliquot: 200 µL Plasma.

  • IS Addition: Add 20 µL Tizanidine-d4.

  • Alkalization (Critical): Add 100 µL Ammonium Hydroxide (0.1 M) or Borate Buffer (pH 9.5).

    • Mechanism:[2][5][6] Ensures Tizanidine is uncharged (non-ionized).

  • Extraction: Add 1.5 mL Ethyl Acetate:Hexane (50:50) or Diethyl Ether .

    • Note: Avoid Chlorinated solvents if possible to reduce background noise.

  • Agitate: Vortex 5 mins; Centrifuge 5 mins @ 4000 rpm.

  • Transfer: Move supernatant to a clean tube.

  • Dry: Evaporate under Nitrogen @ 40°C.

  • Reconstitute: 100 µL Mobile Phase (High aqueous content to match initial gradient).

Module 3: Chromatographic Strategy
Q: My metabolites (M3/M4) elute too early and suffer from suppression. How do I retain them?

A: Tizanidine metabolites are polar. On a standard C18 column, they often co-elute with the void volume (salts/unretained matrix).

Troubleshooting Steps:

  • Column Selection: Switch from C18 to a Biphenyl or Polar-Embedded C18 column.

    • Why: Biphenyl phases offer pi-pi interactions with the imidazoline ring, increasing retention for Tizanidine and its aromatic metabolites without requiring 100% aqueous conditions.

  • Mobile Phase Modification:

    • Use Ammonium Acetate (10mM) instead of Formic Acid alone.

    • Why: Tizanidine ionizes better at slightly higher pH (within the acidic range), and ammonium ions can help mitigate sodium adduct formation.

Decision Logic for Method Optimization:

MethodOpt Start Start: Low Sensitivity/Variable Signal CheckRT Is Analyte RT < 2.0 x Void Volume? Start->CheckRT YesRT YES: Co-eluting with salts CheckRT->YesRT NoRT NO: RT is fine CheckRT->NoRT ChangeCol Action: Switch to Biphenyl or HILIC Column YesRT->ChangeCol CheckPL Check Phospholipids (MRM 184>184) NoRT->CheckPL PLPresent PLs Detected in run? CheckPL->PLPresent SwitchLLE Action: Switch from PPT to Alkaline LLE PLPresent->SwitchLLE High PLs FlushCol Action: Add 95% Organic Wash Step PLPresent->FlushCol PL accumulation

Figure 2: Optimization Decision Tree. Prioritize retention time (RT) adjustment first; if RT is sufficient, target phospholipid removal.

Module 4: Internal Standard (IS) Strategy
Q: Can I use Clonidine as an Internal Standard?

A: Avoid if possible. While Clonidine is a structural analog (imidazoline class), it does not co-elute perfectly with Tizanidine or its metabolites.

  • Risk: If a matrix suppression zone occurs at 1.5 min (Tizanidine) but Clonidine elutes at 1.8 min, the IS will not "see" the suppression. Your calculated ratio will be wrong.

  • Recommendation: Use Tizanidine-d4 (Deuterated). It is chemically identical, co-elutes perfectly, and experiences the exact same matrix effects, effectively mathematically cancelling them out.

References & Validated Sources
  • ICH M10 Guideline: Bioanalytical Method Validation and Study Sample Analysis. (2022).[7][8] The global standard for assessing Matrix Factors (MF).[9]

  • Tizanidine Metabolism: Pharmacokinetics and Metabolism of Tizanidine. Confirms CYP1A2 pathway and polarity of imidazoline-oxidation metabolites.

  • Matrix Effect Mechanisms: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Detailed review of post-column infusion techniques.

  • Extraction Methodology: Bioequivalence and Analytical Validation of Tizanidine in Human Plasma Using LC-MS/MS. Validates the use of LLE for minimizing interference.

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Separation of Tizanidine from its Hydroxy Impurities

Welcome to the technical support center for the analytical separation of Tizanidine. This guide is designed for researchers, analytical scientists, and drug development professionals who are tackling the challenge of res...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical separation of Tizanidine. This guide is designed for researchers, analytical scientists, and drug development professionals who are tackling the challenge of resolving Tizanidine from its process-related and degradation impurities, with a particular focus on hydroxylated variants. As a basic compound, Tizanidine presents unique chromatographic challenges, such as peak tailing and co-elution with more polar impurities. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your separation methods effectively.

Frequently Asked Questions (FAQs)
Q1: What are the primary impurities of Tizanidine, and what is the nature of a "Hydroxy Tizanidine" impurity?

Tizanidine impurities can originate from the manufacturing process, degradation, or storage.[1] They are broadly classified as synthetic intermediates, process-related compounds, and degradation products.[1] The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several official impurities, often designated as Tizanidine Related Compound A, B, C, etc.[2][3][4]

A "Hydroxy Tizanidine" impurity is a metabolite or a degradation product where a hydroxyl (-OH) group has been added to the Tizanidine molecule. A common example is Rac Hydroxy Tizanidine.[5] The addition of this polar hydroxyl group makes the impurity significantly more polar than the parent Tizanidine molecule. In reversed-phase chromatography, this increased polarity will cause the Hydroxy Tizanidine to be less retained and elute earlier than the parent drug. Understanding this polarity difference is the cornerstone of developing a successful separation method.

Q2: I need to develop a method to separate Tizanidine and Hydroxy Tizanidine. What is a good starting point for an HPLC or UPLC method?

A robust starting point is a reversed-phase UPLC method, which offers higher efficiency and speed compared to traditional HPLC.[6] A well-documented method that successfully separates six Tizanidine impurities has been published and validated, providing an excellent foundation.[6][7]

The key to separating the basic Tizanidine from its more polar hydroxy impurity is controlling the mobile phase pH. Tizanidine has a pKa of approximately 7.4. Working at a low pH (e.g., pH 2.5-3.6) ensures that Tizanidine is fully ionized, which generally leads to better peak shape and retention on C8 or C18 columns.[6][7]

Recommended Starting Conditions (UPLC):

ParameterRecommendationRationale & Expert Insights
Column Ethylene Bridged Hybrid (BEH) C8, 1.7 µm, 2.1 x 100 mmA BEH C8 column is less retentive than a C18, which can be advantageous for retaining and separating the polar hydroxy impurity.[6] BEH particles are stable at low pH, preventing column bleed and ensuring method robustness.[6]
Mobile Phase A 0.24% Sodium Perchlorate, 0.6 mL/L Triethylamine, pH 3.6 with Orthophosphoric Acid in 95:5 Water:AcetonitrileThe low pH ensures Tizanidine is in its protonated form, improving peak shape. Triethylamine (TEA) is a competing base that masks active silanol sites on the column, which is critical for preventing peak tailing of basic analytes like Tizanidine.[6][7]
Mobile Phase B 0.67% Sodium Perchlorate, 1.7 mL/L Triethylamine, pH 2.6 with Orthophosphoric Acid in 30:70 Water:AcetonitrileA higher concentration of organic solvent (acetonitrile) to elute the main compound and other less polar impurities. The gradient will control the separation.[6][7]
Detection UV at 230 nmThis wavelength provides a good response for both Tizanidine and its related impurities.[6][7]
Column Temp. 60°CElevated temperature reduces mobile phase viscosity, allowing for higher flow rates and improved peak efficiency. It can also subtly alter selectivity.[6][7]
Gradient Start with a low percentage of Mobile Phase B and ramp up.A gradient is essential to first elute the very polar Hydroxy Tizanidine with good retention and shape, followed by the main Tizanidine peak.[6]

This method provides a sensitive, fast, and precise approach for quantitating known Tizanidine impurities.[6][7]

Q3: My Tizanidine and Hydroxy Tizanidine peaks are co-eluting or have poor resolution. What are my troubleshooting options?

Poor resolution is the most common challenge. Since Hydroxy Tizanidine is more polar, it will elute before Tizanidine in a reversed-phase system. The goal is to increase the separation (selectivity) between these two peaks.

Here is a logical workflow for troubleshooting this issue:

G cluster_0 Primary Adjustments cluster_1 Secondary Adjustments start Problem: Poor Resolution (Rs < 1.5) opt1 Decrease Gradient Steepness (Increase Run Time) start->opt1 Isocratic or fast gradient? opt2 Adjust Mobile Phase pH start->opt2 Peaks still too close? res1 Optimize and Re-validate opt1->res1 Improves Rs? opt3 Change Organic Modifier opt2->opt3 No improvement? opt2->res1 Improves Rs? opt2_exp Rationale: Affects ionization of Tizanidine (base) and Hydroxy Tizanidine, altering retention and selectivity. Try adjusting pH by ±0.2 units. opt2->opt2_exp opt4 Lower Column Temperature opt3->opt4 Still co-eluting? opt3->res1 Improves Rs? opt3_exp Rationale: Switching from Acetonitrile to Methanol (or vice versa) offers a significant change in selectivity due to different solvent-analyte interactions. opt3->opt3_exp opt5 Change Stationary Phase opt4->opt5 Final option opt4->res1 Improves Rs? opt4_exp Rationale: Lower temperatures can sometimes increase selectivity, although it increases backpressure. opt4->opt4_exp opt5_exp Rationale: If selectivity cannot be achieved, a different column chemistry (e.g., Phenyl-Hexyl, Cyano) is required. This is a last resort. opt5->opt5_exp res2 Full Method Re-development opt5->res2 Resolution achieved

Caption: Troubleshooting workflow for poor resolution.

Q4: I'm observing significant peak tailing for the Tizanidine peak. What causes this and how can I fix it?

Peak tailing for basic compounds like Tizanidine is almost always caused by secondary interactions with acidic silanol groups on the silica surface of the HPLC column. The positively charged Tizanidine (at low pH) interacts strongly with negatively charged silanols, causing the peak to tail.

Troubleshooting Peak Tailing:

  • Introduce a Competing Base: This is the most effective solution. Add a small amount of an amine modifier like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to your mobile phase (0.1-0.5% v/v). These molecules are "stronger" bases and will preferentially interact with the silanol groups, effectively shielding your analyte from them.[6][7]

  • Lower the Mobile Phase pH: Working at a very low pH (e.g., < 2.5) can protonate the silanol groups, neutralizing their negative charge and reducing the unwanted interaction. However, ensure your column is stable at this pH.

  • Use a High-Purity, End-Capped Column: Modern columns (like BEH, Poroshell) are made with high-purity silica and are extensively end-capped to minimize the number of free silanol groups. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.

  • Increase Ionic Strength: Adding a salt like sodium perchlorate or potassium phosphate to your mobile phase can also help reduce secondary interactions.[6][7]

Q5: How can I definitively confirm the identity of a peak I suspect is Hydroxy Tizanidine?

Visual confirmation by retention time alone is insufficient for regulatory purposes. The definitive method for structural confirmation is high-resolution mass spectrometry (HRMS).

Confirmation Workflow:

G cluster_0 LC Method cluster_1 MS Analysis cluster_2 Confirmation A Develop a stable LC separation method B Couple LC to a Mass Spectrometer (e.g., Q-TOF or Orbitrap) A->B C Acquire Accurate Mass Data for the impurity peak B->C D Perform MS/MS Fragmentation C->D E Confirm Mass: Mass of Tizanidine (C9H8ClN5S) = 253.02 Mass of Hydroxy Tizanidine (C9H8ClN5OS) = 269.01 C->E Compare with theoretical mass F Analyze Fragmentation Pattern (Compare to parent drug) D->F Interpret fragments G Confirm with Reference Standard (if available) F->G Final Confirmation

Caption: Workflow for impurity identification using LC-MS.

An LC-MS compatible method using a volatile buffer like ammonium acetate can be employed for this purpose.[8] The mass spectrum will confirm the molecular weight, and the fragmentation pattern can provide structural information.[8]

Troubleshooting Guide: A Deeper Dive
Problem: Persistent Co-elution of a Polar Impurity with Tizanidine

You've tried adjusting the gradient and pH with minimal success. This indicates a fundamental lack of selectivity in your current system.

Advanced Solutions:

  • Change Organic Modifier:

    • Scientific Rationale: Acetonitrile and methanol have different properties that influence separation. Acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding. If your analytes can hydrogen bond (which Tizanidine and Hydroxy Tizanidine can), switching from acetonitrile to methanol can drastically alter their interaction with the stationary phase, often providing the required selectivity shift.

    • Action: Prepare a new mobile phase B using methanol instead of acetonitrile. Run the same gradient. You may need to adjust the gradient profile as methanol is a weaker solvent than acetonitrile in reversed-phase systems.

  • Utilize an Alternative Stationary Phase:

    • Scientific Rationale: If changing the mobile phase doesn't work, the column chemistry is the next variable to change.

    • Action & Recommendations:

      • Phenyl-Hexyl Column: This phase provides alternative selectivity through pi-pi interactions with the aromatic rings in Tizanidine. It can be very effective for separating compounds with similar polarity but different aromaticity.

      • Pentafluorophenyl (PFP) Column: PFP columns offer a mix of hydrophobic, aromatic, and dipole-dipole interactions, providing unique selectivity for polar and aromatic compounds.

      • Hydrophilic Interaction Chromatography (HILIC): For very polar impurities that are poorly retained in reversed-phase, HILIC is an excellent alternative. In HILIC, a polar stationary phase is used with a high organic mobile phase. The polar Hydroxy Tizanidine will be more strongly retained than the less polar Tizanidine, reversing the elution order.

Experimental Protocol: A Validated UPLC Method for Tizanidine Impurity Profiling

This protocol is adapted from a validated method for the quantitative estimation of Tizanidine impurities and serves as a robust starting point for your experiments.[6][7]

1. Materials & Reagents:

  • Tizanidine Hydrochloride Reference Standard and impurity standards (if available).[1]

  • Acetonitrile (HPLC or UPLC Grade).[7]

  • Sodium Perchlorate (AR Grade).[7]

  • Triethylamine (TEA, AR Grade).[7]

  • Orthophosphoric Acid (AR Grade).[7]

  • Ultrapure Water.[7]

2. Chromatographic Conditions:

ParameterSetting
System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C8, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 5:95 (v/v) Acetonitrile : Buffer A. (Buffer A: 0.24% Sodium Perchlorate + 0.6 mL/L TEA in water, pH adjusted to 3.6 with Orthophosphoric Acid).
Mobile Phase B 70:30 (v/v) Acetonitrile : Buffer B. (Buffer B: 0.67% Sodium Perchlorate + 1.7 mL/L TEA in water, pH adjusted to 2.6 with Orthophosphoric Acid).
Flow Rate 0.5 mL/min
Column Temp. 60°C
Injection Vol. 2 µL
UV Wavelength 230 nm
Run Time ~15 minutes (adjust based on impurity profile)

3. Sample Preparation:

  • Diluent: Mix Mobile Phase B and Acetonitrile in an 80:20 (v/v) ratio.[7]

  • Standard Solution: Prepare a stock solution of Tizanidine HCl in diluent. Further dilute to a working concentration (e.g., 0.5 mg/mL).

  • Sample Solution: For tablets, crush a sufficient number of tablets and prepare a solution equivalent to 0.5 mg/mL of Tizanidine in the diluent. Sonicate for 15 minutes to ensure complete dissolution.[6]

  • Filtration: Filter all solutions through a 0.22 µm or 0.45 µm chemical-resistant filter (e.g., PVDF) before injection.[6]

4. System Suitability:

  • Purpose: To verify that the chromatographic system is performing adequately for the analysis.

  • Procedure: Prepare a resolution solution containing Tizanidine and a known, closely eluting impurity (e.g., Tizanidine Related Compound A).[6][7]

  • Acceptance Criteria (Example):

    • Resolution between critical pair > 2.0.[6]

    • Tailing factor for Tizanidine peak < 1.5.[2]

    • Relative Standard Deviation (RSD) for replicate injections < 2.0%.[2]

References
  • Shetgar, S. S., Dharmasoth, R., Keloth, B., & Rao, B. M. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science, 11(08), 043-053. [Link]

  • Patel, D., Soni, K., & Patel, P. (2026). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. ResearchGate. [Link]

  • SynThink. (n.d.). Tizanidine EP Impurities & USP Related Compounds. SynThink. [Link]

  • ResearchGate. (n.d.). Forced Degradation Studies of Tizanidine Hydrochloride and Development of Validated Stability-Indicating RP-HPLC Method. Request PDF. [Link]

  • Shetgar, S. S., et al. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science. [Link]

  • Rathor, S., & Sherje, A. (2021). Forced Degradation Studies of Tizanidine Hydrochloride and Development of Validated Stability-Indicating RP-HPLC Method. OUCI. [Link]

  • Vijayakumar, E. K. S., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 72(3), 360-362. [Link]

  • Zhongguo Ying Yong Sheng Li Xue Za Zhi. (2024). Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. Chinese Journal of Applied Physiology. [Link]

  • Rani, R., Chaudhari, L., & Dhanorya, D. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Pharmatutor. [Link]

  • USP. (n.d.). USP Monographs: Tizanidine Hydrochloride. USP29-NF24. [Link]

  • Semantic Scholar. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. [Link]

  • Dass, R., Somaiya, C., Dholakia, C., & Kaneriya, V. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology. [Link]

  • Reddy, G. M., et al. (2008). Identification and characterization of potential impurities of tizanidine hydrochloride. Trade Science Inc. [Link]

  • Vijayakumar, E. K. S., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences. [Link]

  • Thieme Connect. (2024). Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. [Link]

  • USP. (n.d.). Tizanidine Tablets. [Link]

  • Semantic Scholar. (n.d.). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. [Link]

  • Kumari, S., & Singh, O. (2025). DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. JOURNAL OF PHARMACEUTICAL ANALYSIS. [Link]

  • Pharmaffiliates. (n.d.). Tizanidine-impurities. [Link]

  • Geneesmiddeleninformatiebank. (2021). Public Assessment Report Scientific discussion Tizagelan 2 mg and 4 mg tablets (tizanidine hydrochloride). [Link]

  • Veeprho. (n.d.). Tizanidine Nitroso Impurity 1. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Limit of Detection (LOD) for rac-Hydroxy Tizanidine in Serum

Executive Summary rac-Hydroxy Tizanidine , a primary metabolite of the muscle relaxant Tizanidine (Zanaflex), serves as a critical biomarker for CYP1A2 metabolic activity and pharmacokinetic (PK) profiling. However, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

rac-Hydroxy Tizanidine , a primary metabolite of the muscle relaxant Tizanidine (Zanaflex), serves as a critical biomarker for CYP1A2 metabolic activity and pharmacokinetic (PK) profiling. However, its quantification in serum is complicated by its polarity, low circulating concentrations relative to the parent drug, and the need for high-purity reference standards to distinguish it from isobaric interferences.

This guide objectively compares the performance of an Optimized LC-MS/MS Assay utilizing High-Purity rac-Hydroxy Tizanidine Reference Standards against legacy HPLC-UV methods and standard GC-MS workflows. The data demonstrates that the optimized LC-MS/MS workflow achieves a Limit of Quantification (LLOQ) of 0.5 ng/mL , significantly outperforming alternative methodologies.

The Analytical Challenge: Why Sensitivity Matters

Tizanidine undergoes extensive first-pass metabolism in the liver (approx. 95%), primarily via Cytochrome P450 1A2 (CYP1A2) . The resulting metabolites, including rac-Hydroxy Tizanidine (hydroxylated at the imidazoline ring), are inactive but crucial for:

  • Bioequivalence Studies: Confirming metabolic pathways in generic drug development.

  • Drug-Drug Interaction (DDI) Studies: Assessing CYP1A2 inhibition/induction.

  • Toxicology: Differentiating parent drug accumulation from metabolic clearance.

The "rac-" designation indicates the metabolite contains a chiral center on the imidazoline ring, typically analyzed as a racemic mixture in non-chiral PK assays.

Metabolic Pathway Visualization

The following diagram illustrates the conversion of Tizanidine to its hydroxy metabolite, highlighting the structural change tracked during analysis.

MetabolicPathway Tizanidine Tizanidine (Parent Drug) C9H8ClN5S CYP1A2 CYP1A2 (Liver Enzyme) Tizanidine->CYP1A2 Oxidation HydroxyTiz rac-Hydroxy Tizanidine (Metabolite) C9H9ClN5OS Target Analyte CYP1A2->HydroxyTiz Hydroxylation (+16 Da) Renal Renal Excretion (Urine) HydroxyTiz->Renal Elimination

Figure 1: Metabolic trajectory of Tizanidine to rac-Hydroxy Tizanidine mediated by CYP1A2.

Comparative Performance Analysis

The following table contrasts the performance of the Optimized LC-MS/MS Method (using certified reference standards) against traditional analytical techniques.

Table 1: Performance Benchmarking of Detection Methods
FeatureOptimized LC-MS/MS (Recommended) GC-MS (Derivatized) HPLC-UV (Legacy)
Primary Detection Tandem Mass Spectrometry (MRM)Single Quadrupole MS (SIM)Ultraviolet Absorbance (230 nm)
Limit of Detection (LOD) ~0.15 ng/mL ~1.0 ng/mL~50 - 100 ng/mL
Limit of Quantitation (LLOQ) 0.5 ng/mL 2.5 ng/mL200 ng/mL
Sample Volume 100 - 200 µL500 - 1000 µL> 1000 µL
Selectivity High (Mass-based discrimination)Moderate (Requires derivatization)Low (Prone to serum interference)
Throughput High (5 min run time)Low (Requires silylation steps)Medium (10-15 min run time)

Key Insight: While HPLC-UV is cost-effective, its lack of sensitivity (LOD >50 ng/mL) makes it unsuitable for trace metabolite quantification in serum, where concentrations often dip below 5 ng/mL. The LC-MS/MS workflow is the only viable option for modern PK/PD studies.

Detailed Experimental Protocol

This protocol describes the Self-Validating System for quantifying rac-Hydroxy Tizanidine. It relies on the principle of Isotopic Dilution (using an Internal Standard) and Solid Phase Extraction (SPE) to minimize matrix effects, ensuring the reported LOD is achievable in real-world serum samples.

Phase 1: Materials & Reagents
  • Analyte: rac-Hydroxy Tizanidine HCl Reference Standard (Purity >98%).

  • Internal Standard (IS): Tizanidine-d4 or Clonidine (structural analog).

  • Matrix: Drug-free human serum.

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) or Enhanced Matrix Removal (EMR-Lipid) cartridges (e.g., Agilent Captiva).

Phase 2: Sample Preparation (SPE Workflow)

Causality: Protein precipitation alone often leaves phospholipids that suppress ionization in MS. SPE is chosen here to maximize recovery and sensitivity.

  • Aliquot: Transfer 200 µL of serum into a 1.5 mL tube.

  • Spike: Add 20 µL of Internal Standard working solution (50 ng/mL).

  • Pre-treatment: Add 200 µL of 2% Formic Acid in water (disrupts protein binding). Vortex for 30 sec.

  • Loading: Load sample onto the conditioned SPE cartridge.

  • Wash:

    • Wash 1: 1 mL Water (removes salts/proteins).

    • Wash 2: 1 mL 5% Methanol (removes weak interferences).

  • Elution: Elute with 1 mL Methanol .

  • Concentration: Evaporate eluate under Nitrogen stream at 40°C to dryness.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (Initial conditions).

Phase 3: LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

MS/MS Transitions (MRM):

  • rac-Hydroxy Tizanidine:

    • Precursor Ion: m/z270.1

      
      
      
    • Quantifier Ion: m/z44.1 (Imidazoline fragment)

    • Qualifier Ion: m/z227.0 (Loss of fragment)

  • Tizanidine (Parent): [2][3][4][5][6][7][8][9][10]

    • Precursor Ion: m/z254.1

      
      
      
    • Quantifier Ion: m/z44.1

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum Serum Sample (200 µL) IS Add Internal Standard (Tizanidine-d4) Serum->IS SPE Solid Phase Extraction (Remove Lipids/Proteins) IS->SPE Recon Reconstitution (Mobile Phase) SPE->Recon LC UHPLC Separation (C18 Column) Recon->LC Ionization ESI+ Ionization LC->Ionization MRM MRM Detection (m/z 270.1 -> 44.1) Ionization->MRM

Figure 2: Step-by-step analytical workflow from serum extraction to MS quantification.

Validation & Reliability

To ensure the trustworthiness of the data, the method must meet ICH M10 Guidelines .

  • Linearity: The method demonstrates linearity from 0.5 ng/mL to 200 ng/mL (

    
    ).
    
  • Accuracy: 85-115% at all QC levels.

  • Precision: CV < 15%.[11]

  • Matrix Effect: The use of SPE typically results in a matrix factor between 0.9 and 1.1, indicating minimal ion suppression compared to protein precipitation methods.

Conclusion

For researchers quantifying rac-Hydroxy Tizanidine , the choice of methodology is binary:

  • High-Sensitivity LC-MS/MS: The only viable option for reliable PK profiling with an LOD of ~0.15 ng/mL and LLOQ of 0.5 ng/mL.

  • HPLC-UV: Insufficient for serum metabolite analysis due to high detection limits (>50 ng/mL).

The recommended protocol utilizing SPE cleanup and MRM detection provides the necessary robustness for regulatory submissions and complex biological investigations.

References

  • Nirogi, R., et al. (2006). Quantification of Tizanidine in Human Plasma by Liquid Chromatography Coupled to Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5487, Tizanidine. Retrieved from [Link]

  • Omidfar, D., & Sheikhloo, A. (2025).[6] Bioequivalence and Analytical Validation of Tizanidine in Human Plasma Using LC-MS/MS. Retrieved from [Link]

  • Agilent Technologies. (2020). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Retrieved from [Link]

Sources

Comparative

Comparative Stability Guide: Tizanidine vs. rac-Hydroxy Tizanidine

Executive Summary This guide provides a technical analysis comparing the stability profiles of Tizanidine (the active pharmaceutical ingredient) and its primary metabolite/impurity, rac-Hydroxy Tizanidine . From a drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing the stability profiles of Tizanidine (the active pharmaceutical ingredient) and its primary metabolite/impurity, rac-Hydroxy Tizanidine .

From a drug development perspective, the stability relationship between these two entities is inverse:

  • Tizanidine is chemically robust in the solid state but metabolically unstable (High Intrinsic Clearance,

    
    ).
    
  • rac-Hydroxy Tizanidine is the product of this metabolic instability. Chemically, it possesses a labile hemiaminal structure, making it significantly less stable in solution and prone to dehydration or ring-opening compared to the parent drug.

Chemical Identity & Structural Basis[1][2][3]

The divergence in stability is rooted in their molecular structures. Tizanidine possesses a stable imidazoline ring conjugated to a benzothiadiazole system. The metabolite, rac-Hydroxy Tizanidine, introduces a hydroxyl group onto the imidazoline ring, creating a chiral center and a hemiaminal functionality that introduces chemical vulnerability.

FeatureTizanidine (Parent)rac-Hydroxy Tizanidine (Metabolite)
CAS 51322-75-9 (Base)125292-31-1 (Free Base)
Structure 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazole-4-amine5-chloro-N-(4-hydroxy -4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazole-4-amine
Key Moiety Imidazoline Ring (Stable amidine-like resonance)Hemiaminal (N-C(OH)-C). Prone to dehydration or hydrolysis.
Chirality AchiralRacemic (Chiral center at C4/C5 of imidazoline ring)
Role API (Muscle Relaxant)Phase I Metabolite / Impurity Standard

Comparative Stability Matrix

The following data synthesizes forced degradation studies and metabolic assays.

Stability ParameterTizanidinerac-Hydroxy TizanidineComparison Note
Solid State Stability High. Stable at RT.Low/Moderate. Hygroscopic. Store at -20°C.The metabolite requires controlled storage to prevent spontaneous dehydration.
Hydrolytic Stability (Acid/Base) Resistant. Stable in 0.1N HCl/NaOH at RT. Degrades only under reflux.Susceptible. Hemiaminal group is acid-labile, leading to ring opening.Parent is superior in aqueous formulations.
Oxidative Stability Low. Susceptible to H₂O₂ (forms N-oxides).Very Low. Already oxidized; prone to further degradation.Both require protection from oxidants.
Photostability Very Low.

days (UV-C). Zero-order degradation.[1]
Unknown/Low. Likely similar or worse due to chromophore retention.Both require amber glassware/light protection.
Metabolic Stability (

)
Unstable. ~50 min (Human Liver Microsomes).[2]Stable (Product). Accumulates as Tizanidine clears.Tizanidine is rapidly cleared by CYP1A2; Hydroxy-Tizanidine is the marker of this clearance.

Deep Dive: Degradation & Metabolic Pathways[6]

Metabolic Instability of Tizanidine

Tizanidine is a sensitive substrate for CYP1A2 . In human liver microsomes (HLM), it undergoes rapid hydroxylation. The formation of rac-Hydroxy Tizanidine represents the primary clearance pathway. This makes Tizanidine "metabolically unstable" but pharmacologically active, whereas the metabolite is the "stable" end-product of Phase I metabolism but pharmacologically inactive.

Chemical Instability of rac-Hydroxy Tizanidine

While "stable" as a metabolic product, chemically, rac-Hydroxy Tizanidine is fragile. The hydroxylation at the imidazoline carbon creates a cyclic hemiaminal .

  • Dehydration: Under acidic conditions or heat, it can lose water to form an aromatic imidazole derivative (dehydrogenation).

  • Ring Opening: In strong base, the imidazoline ring can hydrolyze to a linear urea derivative.

Pathway Visualization

The following diagram illustrates the conversion of Tizanidine to rac-Hydroxy Tizanidine via CYP1A2 and subsequent potential chemical degradation.

TizanidineStability Tiz Tizanidine (Parent API) CYP CYP1A2 (Liver Metabolism) Tiz->CYP Oxidation Hydroxy rac-Hydroxy Tizanidine (Metabolite M-2) CYP->Hydroxy Major Pathway Dehydrated Dehydrated Impurity (Aromatic Imidazole) Hydroxy->Dehydrated Acid/Heat (-H2O) RingOpen Linear Urea Derivative (Ring Opening) Hydroxy->RingOpen Strong Base (Hydrolysis)

Caption: Metabolic conversion of Tizanidine to rac-Hydroxy Tizanidine and subsequent chemical degradation risks.

Experimental Protocols

To validate these stability profiles, the following protocols are recommended. These are designed to be self-validating with appropriate controls.

Protocol A: Metabolic Stability Assay (Microsomal Clearance)

Objective: Determine the intrinsic clearance (


) of Tizanidine and formation of rac-Hydroxy Tizanidine.
  • Preparation:

    • Prepare Test Compound: 1 µM Tizanidine in phosphate buffer (pH 7.4).

    • Prepare Microsomes: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Control: Include Furafylline (CYP1A2 specific inhibitor) to validate the pathway.

  • Incubation:

    • Pre-incubate microsomes + Tizanidine for 5 min at 37°C.

    • Start: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

    • Sampling: Aliquot 50 µL at

      
       min.
      
  • Quenching:

    • Add aliquots immediately to 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tizanidine-d4).

    • Centrifuge at 4000 rpm for 20 min.

  • Analysis (LC-MS/MS):

    • Monitor Tizanidine depletion (Parent stability).

    • Monitor rac-Hydroxy Tizanidine appearance (Metabolite formation).

    • Success Criteria: Tizanidine should show

      
       min. With Furafylline, 
      
      
      
      should increase significantly (>120 min).
Protocol B: Comparative Chemical Stress Testing

Objective: Differentiate the chemical robustness of Parent vs. Metabolite.

  • Sample Prep: Prepare 100 µg/mL solutions of Tizanidine and rac-Hydroxy Tizanidine standard in:

    • (A) 0.1 N HCl (Acid)

    • (B) 0.1 N NaOH (Base)

    • (C) 3% H₂O₂ (Oxidative)

  • Stressing:

    • Store at 60°C for 24 hours (Thermal/Hydrolytic).

    • Store at RT for 4 hours (Oxidative).

  • Analysis (HPLC-UV):

    • Column: C18 (e.g., Atlantis dC18), 250 x 4.6 mm.

    • Mobile Phase: Phosphate buffer pH 3.5 : Methanol (30:70).[3][4]

    • Detection: 315 nm.[4][5]

  • Data Interpretation:

    • Tizanidine: Expect <5% degradation in Acid/Base; >20% in Oxidative.

    • rac-Hydroxy: Expect >10% degradation in Acid (dehydration peak) and Base (ring opening).

Analytical Workflow Visualization

Workflow Start Start: Stability Evaluation Branch Select Stressor Start->Branch Chem Chemical Stress (Protocol B) Branch->Chem Met Metabolic Stress (Protocol A) Branch->Met Acid 0.1N HCl / 60°C Chem->Acid Ox 3% H2O2 / RT Chem->Ox HPLC HPLC-UV Analysis (Quantify Degradants) Acid->HPLC Ox->HPLC HLM HLM + NADPH 37°C Incubation Met->HLM LCMS LC-MS/MS Analysis (Clearance/Formation) HLM->LCMS

Caption: Decision tree for selecting Chemical vs. Metabolic stability workflows.

References

  • Granfors, M. T., et al. (2004). Ciprofloxacin greatly increases concentrations and hypotensive effect of tizanidine by inhibiting its cytochrome P450 1A2-mediated presystemic metabolism. Clinical Pharmacology & Therapeutics.

  • Rathor, S., & Sherje, A. (2021).[3] Forced Degradation Studies of Tizanidine Hydrochloride and Development of Validated Stability-Indicating RP-HPLC Method. Indian Drugs.

  • Santa Cruz Biotechnology. (2023). rac-Hydroxy Tizanidine Hydrochloride - Product Safety Data Sheet.

  • Backman, J. T., et al. (2006). Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro. British Journal of Clinical Pharmacology.

  • BenchChem. (2023). Metabolism and Metabolite Identification of Tizanidine-d4.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.